Boc-L-Ala-OH-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-QXDDTQFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Purpose and Applications of Deuterated Boc-L-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) is a stable isotope-labeled amino acid that serves as a critical building block in modern chemical and biomedical research. Its primary purpose lies in the synthesis of deuterated peptides, which offer significant advantages in drug development, metabolic research, and advanced analytical studies. The incorporation of deuterium, the heavy isotope of hydrogen, into the alanine structure imparts unique physicochemical properties that can enhance the metabolic stability of peptide-based therapeutics and provide a powerful tool for tracing biological pathways. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of deuterated Boc-L-Ala-OH, complete with detailed experimental protocols and data presentation.
Introduction to Deuterated Boc-L-Ala-OH
Boc-L-Ala-OH is a standard reagent in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group protects the alpha-amino group of L-alanine, allowing for controlled, stepwise elongation of a peptide chain. The deuterated variant, most commonly Boc-L-Ala-OH-d4, has four hydrogen atoms on the alanine backbone replaced with deuterium.[1][2] This isotopic substitution is the key to its specialized applications.
The primary driver for using deuterated compounds is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This property is particularly valuable in drug development, as it can slow the metabolism of a peptide drug, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and increased exposure.
Physicochemical and Analytical Properties
The introduction of deuterium atoms into the Boc-L-Ala-OH molecule results in distinct and measurable changes in its physical and analytical properties. These differences are fundamental to its application and are summarized below.
Quantitative Data Summary
| Property | Boc-L-Ala-OH | Deuterated Boc-L-Ala-OH (d4) | Data Source(s) |
| CAS Number | 15761-38-3 | 714964-61-1 | [1][2] |
| Molecular Formula | C₈H₁₅NO₄ | C₈H₁₁D₄NO₄ | [1][2] |
| Molecular Weight | 189.21 g/mol | 193.23 g/mol | [1][2] |
| Isotopic Purity | Not Applicable | Typically ≥98 atom % D | Inferred from supplier data |
| Typical Appearance | White to off-white powder | White Solid | [2] |
Analytical Characterization
Mass Spectrometry (MS): The most direct evidence of deuteration is the mass shift observed in the mass spectrum. For this compound, the molecular weight is increased by approximately 4 atomic mass units compared to its non-deuterated counterpart.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the precise mass and, therefore, the successful incorporation of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a fully deuterated this compound sample, the signals corresponding to the α-proton and the β-methyl protons of the alanine moiety will be absent. The presence of residual signals in these regions can be used to quantify the isotopic purity.
-
¹³C NMR: The carbon signals of the deuterated positions will exhibit splitting due to coupling with deuterium (C-D coupling), providing clear evidence of the location of the isotopic labels.[1]
Core Applications of Deuterated Boc-L-Ala-OH
The unique properties of deuterated Boc-L-Ala-OH make it a valuable tool in several key areas of research and development.
Enhanced Pharmacokinetics in Drug Development
The primary application of deuterated Boc-L-Ala-OH is in the synthesis of deuterated peptides for therapeutic use. By strategically incorporating deuterated alanine residues into a peptide sequence, the metabolic stability of the peptide can be significantly increased. This is due to the kinetic isotope effect, which slows down enzymatic degradation at the deuterated sites.
Benefits include:
-
Increased half-life: A slower rate of metabolism can lead to a longer circulation time in the body.
-
Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug.
-
Improved safety profile: Slower metabolism can reduce the formation of potentially toxic metabolites.
-
Enhanced efficacy: Increased exposure to the active drug can lead to improved therapeutic outcomes.
dot
Caption: Comparative metabolic pathways of non-deuterated vs. deuterated peptides.
Metabolic Tracing and Flux Analysis
Deuterated Boc-L-Ala-OH can be used to synthesize peptides that act as tracers in metabolic studies.[1] By introducing a "heavy" peptide into a biological system, researchers can track its uptake, distribution, and breakdown using mass spectrometry. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing valuable insights into cellular metabolism in both healthy and diseased states.
dot
Caption: Experimental workflow for a metabolic tracing study using a deuterated peptide.
Structural Biology and NMR Studies
In structural biology, deuteration is a powerful technique for simplifying complex NMR spectra of large proteins and peptides. While perdeuteration is more common for this purpose, selective deuteration of specific amino acids like alanine can also be beneficial. By replacing protons with deuterons, the corresponding signals in the ¹H NMR spectrum are eliminated, which can help in assigning signals and studying the structure and dynamics of the molecule.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific applications.
Boc Protection of Deuterated L-Alanine (Hypothetical Protocol)
This protocol is adapted from standard procedures for the Boc protection of L-alanine.
-
Dissolution: Dissolve L-alanine-d4 (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C and add sodium hydroxide (2.0 eq) to raise the pH to ~10.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the aqueous layer with ethyl acetate.
-
Acidification: Cool the aqueous layer to 0 °C and acidify with 1M HCl to a pH of 2-3.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Solid-Phase Peptide Synthesis (SPPS) using Deuterated Boc-L-Ala-OH
This protocol outlines the general steps for incorporating a deuterated alanine residue into a peptide chain using Boc chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid attached.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.
-
Coupling of Deuterated Boc-L-Ala-OH:
-
Activate the carboxyl group of this compound (3-4 eq) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HATU in a suitable solvent like DMF or DCM.
-
Add the activated deuterated amino acid to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
dot
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Deuterated Boc-L-Ala-OH.
Conclusion
Deuterated Boc-L-Ala-OH is a specialized yet powerful reagent for researchers in the fields of drug development, metabolic research, and structural biology. Its utility stems from the kinetic isotope effect, which allows for the creation of more stable and long-lasting peptide-based drugs, and its function as a "heavy" isotopic label for tracing and analytical purposes. As the demand for more sophisticated therapeutic and diagnostic tools grows, the applications of deuterated amino acids like Boc-L-Ala-OH are expected to expand, making it an essential component in the modern researcher's toolkit.
References
An In-depth Technical Guide to the Core Chemical Properties of Boc-L-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-L-alanine-2,3,3,3-d4 (Boc-L-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.
Core Chemical Properties
This compound is the isotopically labeled analog of Boc-L-Ala-OH, where four hydrogen atoms on the alanine backbone have been replaced with deuterium. This substitution results in a mass shift of +4 Da, which is readily detectable by mass spectrometry, without significantly altering its chemical reactivity.[1] The physicochemical properties of deuterated small molecules are generally very similar to their non-deuterated counterparts.[2] Therefore, the physical properties of Boc-L-Ala-OH can be considered a close approximation for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-tert-butoxycarbonyl-L-alanine-2,3,3,3-d4 | N/A |
| Synonyms | This compound, N-Boc-L-alanine-d4 | N/A |
| Molecular Formula | C₈H₁₁D₄NO₄ | [3] |
| Molecular Weight | 193.24 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 78 - 85 °C (lit.) | [4] |
| Optical Rotation | [α]20/D = -25 ± 2º (c=1 in AcOH) | [4] |
| Storage Conditions | Store at 0 - 8 °C | [4] |
Table 2: Spectroscopic and Analytical Data of Boc-L-Ala-OH (as a proxy for this compound)
| Property | Description | Reference |
| Purity (HPLC) | ≥ 99% | [4] |
| ¹H NMR | Spectra available for non-deuterated compound. For the d4 variant, the signals corresponding to the alpha-hydrogen and the methyl hydrogens of the alanine moiety would be absent. | N/A |
| Mass Spectrometry | A key characteristic is a mass shift of +4 Da compared to the non-deuterated compound.[1] | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the deuteration of L-alanine to produce L-alanine-d4, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of L-Alanine-d4
A common method for the synthesis of L-alanine-d4 involves the reductive amination of pyruvic acid-d4 in the presence of a deuterium source.[5] An alternative approach is the direct deuteration of L-alanine using a catalyst in heavy water (D₂O).[1]
-
Materials:
-
DL-Alanine
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Pyridoxal hydrochloride
-
Aluminum sulfate (AlSO₄)
-
Hog renal acylase
-
-
Procedure:
-
A mixture of DL-alanine, pyridoxal hydrochloride, and aluminum sulfate is refluxed in D₂O. This process facilitates the exchange of the α- and β-protons of alanine with deuterium from the solvent, leading to the formation of DL-alanine-d4.[6]
-
The resulting DL-alanine-d4 is then acetylated.
-
The acetylated DL-alanine-d4 is subjected to enzymatic resolution using hog renal acylase. This enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, allowing for the separation of L-alanine-d4 from the unreacted D-N-acetylalanine-d4.[5]
-
The unreacted D-N-acetylalanine-d4 can be racemized and recycled to improve the overall yield of the L-isomer.[5]
-
Step 2: Boc Protection of L-Alanine-d4
The N-protection of L-alanine-d4 is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Materials:
-
L-Alanine-d4
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend L-alanine-d4 in a mixture of water and THF.
-
Cool the suspension to 0°C and add a solution of sodium hydroxide.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the solution at room temperature for several hours.
-
Extract the reaction mixture with an organic solvent like petroleum ether to remove excess Boc₂O.
-
Acidify the aqueous layer with HCl to a pH of approximately 3 to protonate the carboxylic acid.
-
Extract the product, this compound, with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Application as an Internal Standard in LC-MS/MS
This compound is frequently used as an internal standard for the quantification of Boc-L-Ala-OH or related analytes in complex biological matrices.
-
Methodology:
-
Sample Preparation: A known amount of this compound is spiked into the unknown biological sample containing the analyte (Boc-L-Ala-OH). The sample is then subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and the internal standard, having very similar chromatographic retention times, are separated from other matrix components.
-
Quantification: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, correcting for any variability in sample preparation and instrument response.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Use of this compound as an internal standard.
References
- 1. L-Alanine-d4 | 18806-29-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. HIGHLY DEUTERATED L-ALANINE AND L-ALANINE PEPTIDES. A: SYNTHESIS OF L-ALANINE-DEUTERIUM-4 AND RELATED COMPOUNDS. B: SOLID PHASE SYNTHESIS OF DEUTERATED L-ALANINE PEPTIDES - ProQuest [proquest.com]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-L-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Ala-OH-d4, with the CAS number 714964-61-1, is a deuterated analog of N-tert-butoxycarbonyl-L-alanine.[1] This isotopically labeled amino acid is a valuable tool in a range of scientific disciplines, particularly in metabolic research, proteomics, and drug development. The incorporation of four deuterium atoms into the alanine backbone provides a stable, non-radioactive tracer that can be readily distinguished from its endogenous counterparts by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides a comprehensive overview of the technical specifications, experimental applications, and relevant metabolic pathways associated with this compound.
Core Technical Data
The fundamental properties of this compound are summarized below, providing a direct comparison with its non-deuterated form, Boc-L-Ala-OH.
| Property | This compound | Boc-L-Ala-OH |
| CAS Number | 714964-61-1[1] | 15761-38-3 |
| Molecular Formula | C₈H₁₁D₄NO₄[1] | C₈H₁₅NO₄ |
| Molecular Weight | 193.23 g/mol [1] | 189.21 g/mol |
| IUPAC Name | (2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1] | (2S)-2-(tert-butoxycarbonylamino)propanoic acid |
| Typical Isotopic Purity | ≥98 atom % D | Not Applicable |
| Typical Chemical Purity | ≥98% (HPLC) | ≥99% (HPLC)[2] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[2] |
| Melting Point | Not specified | 78-85 °C[2] |
| Optical Rotation | Not specified | [α]20/D = -25 ± 2º (c=1 in AcOH)[2] |
Analytical Characterization
Detailed analytical data is crucial for the confident application of this compound in experimental settings. Below are the expected and reported spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Boc-L-Ala-OH (Typical Shifts in DMSO-d₆) | This compound (Expected Observations) |
| ¹H NMR | δ 1.22 (d, 3H), δ 1.38 (s, 9H), δ 3.98 (q, 1H), δ 7.0-7.3 (br s, 1H), δ 12.5 (br s, 1H) | Absence of signals at δ 1.22 and δ 3.98 due to deuteration. Presence of the singlet at δ 1.38 for the Boc group protons. |
| ¹³C NMR | δ 18.2 (CH₃), δ 28.1 (3C, C(CH₃)₃), δ 49.5 (CH), δ 78.0 (C(CH₃)₃), δ 155.1 (C=O, Boc), δ 174.9 (C=O, acid) | Signals for the deuterated carbons (Cα and Cβ) will exhibit splitting due to C-D coupling and may show a slight upfield shift. Other signals will be comparable to the non-deuterated standard. |
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for utilizing this compound as an internal standard and for tracing its metabolic fate.
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragmentation |
| ESI+ | 194.1 (M+H)⁺ | 138.1, 94.1 | Loss of isobutylene (56 Da) from the Boc group, followed by the loss of CO₂ (44 Da). |
| ESI- | 192.1 (M-H)⁻ | 148.1, 88.1 | Loss of CO₂ (44 Da), followed by the loss of the Boc group. |
Experimental Protocols
The utility of this compound spans several key research applications, from its synthesis to its use in complex biological systems.
Synthesis of this compound
A common approach for the synthesis of this compound involves a two-step process: the deuteration of L-alanine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Step 1: Deuteration of L-Alanine
A general method for the deuteration of amino acids involves H/D exchange reactions catalyzed by a metal catalyst, such as Ru/C, in D₂O under basic conditions.
-
Materials: L-alanine, 5% Ru/C catalyst, NaOD, D₂O.
-
Procedure:
-
Dissolve L-alanine in D₂O.
-
Add the Ru/C catalyst and NaOD to the solution.
-
Heat the mixture under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 70-100°C) for a defined period (e.g., 12-24 hours) to facilitate H/D exchange at the α- and β-positions.
-
Monitor the reaction progress by ¹H NMR to confirm the disappearance of the corresponding proton signals.
-
Upon completion, cool the reaction mixture, filter to remove the catalyst, and neutralize with DCl.
-
Lyophilize the solution to obtain L-alanine-d4.
-
Step 2: Boc Protection of L-Alanine-d4
The Boc group is introduced to protect the amino functionality of the deuterated alanine.
-
Materials: L-alanine-d4, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve L-alanine-d4 in a mixture of water and dioxane.
-
Add a solution of NaOH to adjust the pH to approximately 8-9.
-
Add Boc₂O to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Use as an Internal Standard for Amino Acid Quantification
This compound is an ideal internal standard for the accurate quantification of alanine in biological samples using LC-MS/MS.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound.
-
Perform protein precipitation using a suitable solvent (e.g., acetonitrile or methanol).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous alanine and the deuterated internal standard.
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the amount of endogenous alanine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Metabolic Pathway Analysis
This compound serves as a powerful tracer to investigate alanine metabolism and its interconnected pathways. After deprotection of the Boc group in situ or through experimental design, the deuterated alanine can be traced through various metabolic routes.
Alanine Metabolism Overview
Alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is intricately linked with glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. The key enzyme in many of these transformations is alanine transaminase (ALT), which catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate.
Below is a simplified representation of the central alanine metabolic pathways.
Caption: Central pathways of alanine metabolism.
Experimental Workflow for Metabolic Tracing
The following workflow outlines a typical experiment using this compound to trace metabolic flux.
References
molecular weight of Boc-L-Ala-OH-d4
An in-depth guide to the determination of the molecular weight for Boc-L-Ala-OH-d4, tailored for researchers, scientists, and drug development professionals. This document provides a detailed breakdown of the compound's molecular composition and the calculation of its deuterated variant's molecular weight.
Understanding the Components
Boc-L-Ala-OH, also known as N-(tert-Butoxycarbonyl)-L-alanine, is a commonly used protected form of the amino acid L-alanine. The "Boc" group is a tert-butoxycarbonyl protecting group. The "-d4" suffix indicates that four hydrogen atoms (H) in the molecule have been replaced by deuterium (D) atoms. Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, making it approximately twice as heavy as protium (the most common hydrogen isotope).
Molecular Weight Calculation
The is calculated by taking the molecular weight of the standard Boc-L-Ala-OH and adjusting for the mass difference between four hydrogen atoms and four deuterium atoms.
The standard molecular weight of Boc-L-Ala-OH (chemical formula C₈H₁₅NO₄) is approximately 189.21 g/mol .[1][2][3] The atomic weight of deuterium is approximately 2.014 g/mol .[4][5]
The calculation is as follows:
-
Start with the molecular weight of Boc-L-Ala-OH: 189.21 g/mol
-
Subtract the mass of four hydrogen atoms: 4 x ~1.008 g/mol
-
Add the mass of four deuterium atoms: 4 x ~2.014 g/mol
This results in a net increase in mass for each deuteration.
Quantitative Data Summary
For clarity and direct comparison, the relevant molecular weights are summarized in the table below.
| Compound/Isotope | Chemical Formula | Molecular Weight ( g/mol ) |
| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21[1][2][3] |
| Hydrogen (H) | H | ~1.008 |
| Deuterium (D) | D | ~2.014[4][5] |
| This compound | C₈H₁₁D₄NO₄ | ~193.23 |
Note: The exact molecular weight can vary slightly depending on the specific isotopic composition of the constituent atoms.
Logical Relationship for Molecular Weight Calculation
The following diagram illustrates the logical process for calculating the final molecular weight of the deuterated compound.
Caption: Calculation workflow for this compound molecular weight.
Experimental Protocols
While this document provides a theoretical calculation, the definitive molecular weight of a specific batch of this compound would be experimentally confirmed using mass spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). An internal standard may be added for mass accuracy.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules, [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR, or TOF). The analyzer separates ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ of this compound. The exact mass is determined from this peak, and the molecular weight is calculated. The high resolution allows for the differentiation between the deuterated compound and any residual non-deuterated material based on the precise mass difference.
References
Isotopic Purity of Boc-L-Ala-OH-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of N-tert-butoxycarbonyl-L-alanine-d4 (Boc-L-Ala-OH-d4), a deuterated amino acid derivative crucial for various applications in scientific research and drug development. This document outlines the common methods for determining isotopic enrichment, presents representative data, and details the experimental protocols involved.
Introduction
This compound is a stable isotope-labeled version of the protected amino acid Boc-L-alanine. The incorporation of deuterium (d4) at specific positions (typically the α-carbon and the methyl group) makes it a valuable tool for a range of applications, including:
-
Metabolic Flux Analysis: Tracing the metabolic fate of alanine in biological systems.
-
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry-based quantification of drug candidates containing an alanine moiety.
-
Protein Structure and Dynamics: Probing protein structure and dynamics using nuclear magnetic resonance (NMR) spectroscopy.
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of experimental results. It is therefore essential for researchers to have a thorough understanding of how this purity is determined and what levels are typically achieved.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound can vary between suppliers and batches. While a specific certificate of analysis for every lot should be consulted for exact figures, representative data for highly enriched deuterated alanine derivatives often indicate an isotopic purity of ≥98 atom % D . This signifies that in at least 98% of the molecules, the designated hydrogen atoms have been replaced by deuterium.
For the purposes of this guide, we will consider a typical specification for isotopic purity. It is crucial to note that the data presented below is illustrative and should be confirmed by analysis of the specific batch being used.
Table 1: Representative Isotopic Purity Data for Deuterated L-Alanine
| Parameter | Specification | Notes |
| Isotopic Enrichment | ≥ 98 atom % D | This value is for the unprotected L-Alanine-2,3,3,3-d4 and is used as a representative figure. |
| Chemical Purity | ≥ 99% (HPLC) | Determined by High-Performance Liquid Chromatography. |
| Enantiomeric Purity | ≥ 99% L-enantiomer | Chiral purity is crucial for biological applications. |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. Both ¹H (proton) and ²H (deuterium) NMR can be employed.
Methodology:
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated (e.g., the α-proton and methyl protons of alanine) provides a qualitative and semi-quantitative measure of deuteration. The integral of the residual proton signals is compared to the integral of a proton signal from a non-deuterated part of the molecule (e.g., the Boc group protons) or an internal standard.
-
²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of signals corresponding to the deuterated positions confirms the incorporation of deuterium. The relative integrals of these signals can be used to assess the distribution of deuterium within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic distribution of a compound.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
Mass Spectrum Acquisition: The mass spectrum is acquired in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ions.
-
Isotopologue Distribution Analysis: The spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule (M, M+1, M+2, M+3, M+4). The relative intensities of these peaks are used to calculate the isotopic enrichment. For this compound, the most abundant peak will be at M+4 compared to the unlabeled compound. The percentage of deuteration is calculated by comparing the peak intensities of the deuterated and non-deuterated species.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and a simplified representation of its use in a metabolic pathway.
References
A Guide to the Storage and Handling of Deuterated Amino Acids for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Deuterated amino acids are invaluable tools in a wide range of scientific disciplines, including drug discovery, metabolic tracing, structural biology, and quantitative proteomics. Their unique isotopic properties, stemming from the replacement of hydrogen with deuterium, offer enhanced stability and distinct analytical signatures. However, the integrity of experimental data derived from these powerful reagents is critically dependent on their proper storage and handling. This guide provides a comprehensive overview of best practices to ensure the quality and longevity of deuterated amino acids in the laboratory.
Core Principles of Storage and Handling
The primary objectives when storing and handling deuterated amino acids are to protect them from environmental factors that can compromise their chemical and isotopic purity. The main threats to their stability are moisture, heat, light, and contamination.
Hygroscopicity: Many amino acids are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This can lead to clumping, difficulty in accurate weighing, and potential chemical degradation through hydrolysis.[3] Therefore, it is crucial to minimize their exposure to air.
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of amino acids.[2] For long-term storage, refrigeration or freezing is generally recommended.[1][4]
Light Sensitivity: Some amino acids, particularly those with aromatic side chains like tryptophan, are susceptible to degradation upon exposure to light (photodegradation).[5] It is therefore advisable to store them in light-resistant containers.
Isotopic Stability: The deuterium labels on amino acids are generally stable. However, improper handling or storage in protic solvents (like water or methanol) under certain pH conditions can lead to hydrogen-deuterium (H/D) exchange, compromising the isotopic enrichment.[6]
Recommended Storage Conditions for Solid Deuterated Amino Acids
Proper storage is paramount to maintaining the quality of solid deuterated amino acids. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[1] Short-term: 2-8°C. | Minimizes chemical degradation and preserves long-term stability. |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | Prevents moisture absorption due to the hygroscopic nature of many amino acids.[1][2] |
| Light | Store in amber vials or other light-proof containers. | Protects light-sensitive amino acids from photodegradation.[5] |
| Atmosphere | For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation, especially for sulfur-containing amino acids like methionine.[2] |
| Container | Tightly sealed, airtight containers. | Prevents exposure to atmospheric moisture and other contaminants.[4] |
Shelf Life and Stability of Deuterated Amino Acids
While specific shelf-life data for individual deuterated amino acids can vary by manufacturer and the specific deuteration pattern, some general stability guidelines can be inferred from studies on non-deuterated and other isotopically labeled amino acids.
| Compound Type | Storage Form | Typical Shelf Life | Key Stability Concerns |
| L-Lysine (analogue) | Solid, dry | 2-3 years | Highly hygroscopic.[2] |
| DL-Methionine (analogue) | Solid, dry | 3 years | Prone to oxidation due to its sulfur content.[2] |
| L-Threonine (analogue) | Solid, dry | 2 years | Sensitive to temperature fluctuations.[2] |
| General Amino Acids | In solution (refrigerated) | Days to a week | Susceptible to microbial growth.[7] |
| General Amino Acids | In solution (frozen) | Months | Repeated freeze-thaw cycles can lead to degradation.[4] |
Note: This table provides general estimates based on non-deuterated analogues. Always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Experimental Protocols
Adherence to meticulous experimental protocols is essential to preserve the integrity of deuterated amino acids during their use in experiments.
Protocol 1: Handling and Weighing Solid Deuterated Amino Acids
This protocol outlines the steps for safely handling and accurately weighing solid deuterated amino acids, particularly those that are hygroscopic.
Materials:
-
Deuterated amino acid in a sealed container
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Gloves
-
Safety glasses
-
Lab coat
-
Optional: Glove box or a room with controlled humidity
Procedure:
-
Equilibration: Before opening, allow the container of the deuterated amino acid to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.
-
Controlled Environment: If possible, perform all manipulations in a glove box with a dry, inert atmosphere or in a room with low humidity.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Quickly and carefully transfer the desired amount of the deuterated amino acid to the weighing paper or boat using a clean, dry spatula.
-
Minimize the time the container is open to the atmosphere.
-
Record the weight.
-
-
Sealing: Immediately and tightly seal the original container after dispensing. For extra protection, you can wrap the cap with parafilm.
-
Storage: Return the deuterated amino acid to its recommended storage conditions promptly.
Protocol 2: Preparation of a Stock Solution of a Deuterated Amino Acid
This protocol describes the preparation of a stock solution for use in applications such as cell culture media for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Materials:
-
Weighed deuterated amino acid
-
Appropriate solvent (e.g., sterile, nuclease-free water, or a specific buffer)
-
Sterile, conical tube or volumetric flask
-
Vortex mixer or sonicator
-
Sterile filter (if for cell culture)
Procedure:
-
Solvent Addition: Add the appropriate solvent to the tube or flask containing the weighed deuterated amino acid.
-
Dissolution:
-
Cap the container tightly and vortex until the amino acid is fully dissolved.
-
For less soluble amino acids, brief sonication in a water bath may be necessary. Gentle warming can also aid dissolution, but be cautious of potential degradation with heat-sensitive compounds.[8]
-
-
Sterilization (for cell culture): If the stock solution is intended for cell culture, sterilize it by passing it through a 0.22 µm filter into a sterile container.[9]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]
-
Storage: Store the aliquots at -20°C or -80°C.
-
Labeling: Clearly label all aliquots with the name of the deuterated amino acid, its concentration, the date of preparation, and the solvent used.
Impact of Improper Storage and Handling on Experimental Outcomes
| Improper Practice | Consequence | Impact on NMR | Impact on Mass Spectrometry |
| Exposure to Moisture | Chemical degradation (hydrolysis), clumping, and inaccurate weighing. | Appearance of unexpected peaks from degradation products, poor spectral resolution. | Inaccurate quantification due to incorrect starting amounts, presence of interfering species. |
| Exposure to Protic Solvents/Moisture | H/D back-exchange. | Reduction in the intended simplification of spectra, complications in structural and dynamic studies.[10][11] | Shift in the isotopic distribution, leading to errors in quantification, especially in SILAC experiments.[6][12] |
| Exposure to Heat or Light | Chemical degradation. | Complicates spectra with additional peaks, reduces the signal of the target analyte. | Loss of the analyte of interest, inaccurate quantification. |
| Repeated Freeze-Thaw Cycles | Degradation of the amino acid in solution.[4] | Reduced signal intensity of the target analyte, appearance of degradation peaks. | Inaccurate quantification due to loss of the standard. |
| Cross-Contamination | Introduction of impurities or "light" amino acids. | Presence of extraneous peaks, which can obscure signals of interest. | Compromises quantitative accuracy in SILAC and other isotopic labeling experiments.[4] |
Visualizing Experimental Workflows
A Typical SILAC Experimental Workflow
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" (isotopically labeled) amino acids.
Caption: A generalized workflow for a SILAC experiment.
Troubleshooting Logic for Experiments with Deuterated Amino Acids
When experiments involving deuterated amino acids yield unexpected results, a systematic troubleshooting approach is necessary.
Caption: A logical workflow for troubleshooting common issues.
Safety Precautions
While deuterated amino acids are not radioactive, they are still chemical compounds and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and suitable gloves when handling deuterated amino acids.[4]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of fine powders.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific deuterated amino acid you are using for detailed safety information.
By adhering to these guidelines for the storage and handling of deuterated amino acids, researchers can ensure the integrity of their valuable reagents, leading to more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pangoo.biz [pangoo.biz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety Data for Boc-L-Ala-OH-d4
Disclaimer: A specific Safety Data Sheet (SDS) for the deuterated compound Boc-L-Ala-OH-d4 was not located. This guide is based on the safety data for its non-deuterated analogue, Boc-L-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanine). The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the chemical's hazardous properties; therefore, the information presented here should be considered highly relevant for the handling and safety of this compound.
This technical guide provides a comprehensive overview of the safety data for Boc-L-Ala-OH, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and organized for clarity and ease of use.
Chemical Identification and Properties
This section details the fundamental identifiers and physical and chemical properties of Boc-L-Ala-OH.
| Identifier | Value | Reference |
| Product Name | Boc-L-Ala-OH | [1][2][3][4] |
| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine | [1][3] |
| CAS Number | 15761-38-3 | [1][3][4] |
| Molecular Formula | C8H15NO4 | [2][4] |
| Molecular Weight | 189.21 g/mol | [4][5] |
| Physical and Chemical Properties | Value | Reference |
| Physical State | Powder Solid | [1][3] |
| Appearance | White | [1][3] |
| Odor | Odorless | [1][3] |
| Melting Point/Range | 81 - 84 °C / 177.8 - 183.2 °F | [1][3] |
| Boiling Point/Range | No information available | [1][3] |
| Flash Point | No information available | [1][3] |
Hazard Identification and Classification
While many suppliers do not classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard[1][2][3], some sources provide a GHS classification, which should be considered for safe handling.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Label Elements:
-
Signal Word: Warning
-
Precautionary Statements:
First-Aid Measures
The following diagram outlines the recommended first-aid procedures in case of exposure.
Caption: First-Aid Response Workflow
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the chemical's integrity and ensure user safety.
Handling and Storage Guidelines:
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] Ensure adequate ventilation to avoid dust formation and inhalation.[6] Avoid contact with eyes, skin, and clothing.[6]
-
Storage: Store in a dry, cool, and well-ventilated area.[6][7] Keep containers tightly closed when not in use.[6][7]
Stability and Reactivity:
| Parameter | Information | Reference |
| Reactivity | None known based on available information. | [1] |
| Chemical Stability | Stable under normal conditions. | [1] |
| Conditions to Avoid | Incompatible products, excess heat, and dust formation. | [7] |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). |
The following diagram illustrates the logical relationship between handling, storage, and stability.
Caption: Workflow for Safe Handling and Storage
Experimental Protocols
The Safety Data Sheets used as sources for this guide are summary documents and do not provide detailed experimental protocols for the toxicological and physical-chemical data presented. For detailed methodologies, it is recommended to consult specialized toxicological databases and chemical literature.
References
A Technical Guide to Stable Isotope Labeling with Boc-L-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of Boc-L-Ala-OH-d4, a deuterated, protected form of the amino acid L-alanine, in stable isotope labeling studies.
Introduction to Stable Isotope Labeling and this compound
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems and to provide a robust internal standard for quantitative mass spectrometry.[1] In this method, atoms in a molecule of interest are replaced with their heavier, non-radioactive isotopes.[1] this compound is a synthetic amino acid derivative where four hydrogen atoms in L-alanine have been replaced by deuterium (d4). The tert-butyloxycarbonyl (Boc) group is a protecting group on the amino terminus, which is widely used in peptide synthesis to prevent unwanted side reactions.[2]
The key advantage of using deuterated compounds like this compound lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass shift is readily detectable by mass spectrometry, allowing for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterpart.[3]
Core Applications of this compound
The unique properties of this compound make it a valuable tool in several areas of research and development:
-
Quantitative Proteomics and Metabolomics: this compound serves as an excellent internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification.[4][5] By adding a known amount of the labeled standard to a sample, variations in sample preparation, chromatography, and instrument response can be normalized, leading to highly accurate and precise measurements of unlabeled L-alanine or alanine-containing peptides.[5]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: The replacement of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in enzymatic reactions, particularly those mediated by cytochrome P450 enzymes.[7][8] By strategically incorporating deuterium into a drug candidate, its metabolic rate can be slowed, potentially improving its pharmacokinetic profile.[9] this compound can be used as a building block to synthesize deuterated peptide drugs or to study the metabolism of alanine-containing compounds.[8]
-
Metabolic Flux Analysis: While less common for deuterated compounds compared to ¹³C or ¹⁵N labeling, deuterated tracers can be used to follow the metabolic fate of alanine. After deprotection of the Boc group, the d4-L-alanine can be introduced into cell cultures or in vivo models to trace its incorporation into various metabolic pathways, such as gluconeogenesis and the citric acid cycle.[10]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the use of deuterated alanine in stable isotope labeling studies. It is important to note that specific data for this compound may be limited in publicly available literature; therefore, data from studies using other forms of deuterated alanine are presented as a reference.
| Parameter | Value | Context | Reference |
| Kinetic Isotope Effect (KIE) on D-Amino Acid Oxidase | |||
| Primary Substrate Isotope Effect ([2-D]d-alanine) at low pH | 9.1 ± 1.5 | Enzymatic reaction with deuterated D-alanine. | [11] |
| Primary Substrate Isotope Effect ([2-D]d-alanine) at high pH | 2.3 ± 0.3 | Enzymatic reaction with deuterated D-alanine. | [11] |
| Solvent Deuterium Isotope Effect (d-alanine) at pH 6 | 3.1 ± 1.1 | Enzymatic reaction with d-alanine in D₂O. | [11] |
| Solvent Deuterium Isotope Effect (d-alanine) at pH 10 | 1.2 ± 0.2 | Enzymatic reaction with d-alanine in D₂O. | [11] |
| Incorporation Efficiency of Labeled Amino Acids | |||
| ¹³CH₃ Labeling of Alanine in E. coli | >95% | Selective labeling of alanine methyl groups on a deuterated background for NMR studies. | [11] |
| Background ¹³C Labeling | <1% | Minimal scrambling of the label to other positions. | [11] |
| Analyte | Isotopic Enrichment (%) | Cell Line | Labeling Strategy | Reference |
| Alanine | 9.3 | Human cells | D₂O labeling in cell culture | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for its use as an internal standard and in metabolic labeling experiments. These are generalized protocols and may require optimization for specific experimental systems.
Use of this compound as an Internal Standard in LC-MS
This protocol outlines the steps for using this compound for the quantification of an unlabeled analyte (e.g., L-alanine or an alanine-containing peptide) in a biological matrix.
Materials:
-
This compound
-
Unlabeled analyte standard
-
Biological matrix (e.g., plasma, cell lysate)
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
Formic acid
-
Ultrapure water
-
LC-MS system (e.g., Q-TOF, Triple Quadrupole)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the unlabeled analyte standard (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the unlabeled analyte stock solution to create a series of calibration standards at different concentrations.
-
Spike a fixed amount of the this compound internal standard solution into each calibration standard.
-
-
Sample Preparation:
-
Thaw the biological samples.
-
Spike a known volume of the this compound internal standard solution into each biological sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid) to the samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared calibration standards and samples onto the LC-MS system.
-
Develop a chromatographic method to achieve good separation of the analyte and internal standard.
-
Set up the mass spectrometer to monitor the specific precursor and product ions for both the unlabeled analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled analyte in the calibration standards.
-
Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Metabolic Labeling with d4-L-Alanine in Cell Culture
This protocol describes the general procedure for introducing d4-L-alanine (after deprotection of the Boc group) into cell culture to trace its metabolic fate.
Materials:
-
This compound
-
Reagents for Boc deprotection (e.g., trifluoroacetic acid)
-
Cell culture medium deficient in L-alanine
-
Dialyzed fetal bovine serum (dFBS)
-
Adherent mammalian cells
-
Phosphate-buffered saline (PBS)
-
Cold extraction solvent (e.g., 80% methanol)
Procedure:
-
Deprotection of this compound:
-
Remove the Boc protecting group from this compound using a standard chemical procedure, such as treatment with trifluoroacetic acid.
-
Neutralize and purify the resulting d4-L-alanine.
-
-
Preparation of Labeling Medium:
-
Prepare a custom cell culture medium that lacks L-alanine.
-
Supplement the medium with the prepared d4-L-alanine to a final concentration similar to that of L-alanine in standard medium.
-
Add dFBS to the desired concentration (e.g., 10%).
-
-
Cell Culture and Labeling:
-
Seed the cells in a standard complete medium and allow them to adhere and grow.
-
Once the cells reach the desired confluency, aspirate the standard medium and wash the cells with PBS.
-
Add the pre-warmed d4-L-alanine labeling medium to the cells.
-
Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled alanine. A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract the metabolites.
-
Collect the cell extract and centrifuge to pellet any debris.
-
The supernatant containing the labeled metabolites is now ready for analysis by mass spectrometry.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for using this compound as an internal standard.
Caption: The kinetic isotope effect in drug metabolism.
Caption: Tracing d4-L-Alanine through central metabolic pathways.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ukisotope.com [ukisotope.com]
A Technical Guide to Deuteration in Peptide Synthesis for Researchers and Drug Development Professionals
Abstract
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in peptide science. This in-depth technical guide provides a comprehensive overview of the principles, synthesis, and applications of deuterated peptides for researchers, scientists, and drug development professionals. By leveraging the kinetic isotope effect, deuteration can significantly enhance the metabolic stability and pharmacokinetic profile of peptide-based therapeutics. This guide details the core concepts behind this phenomenon, offers a comparative analysis of deuterated versus non-deuterated peptides, and provides detailed experimental protocols for the synthesis and analysis of these valuable molecules. Furthermore, it explores the application of deuterated peptides in elucidating signaling pathways and enzyme mechanisms, and in studying protein aggregation, providing a robust resource for advancing research and development in peptide-based diagnostics and therapeutics.
Introduction to Deuteration in Peptide Science
Deuterated peptides are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This seemingly subtle modification can have profound effects on the physicochemical and biological properties of a peptide, primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more difficult to break in chemical reactions, including enzymatic degradation.[1][3] This increased bond strength leads to a slower rate of metabolism by liver enzymes, resulting in an enhanced pharmacokinetic profile for deuterated peptides.[1]
The primary advantages of deuterating peptides in a therapeutic context include:
-
Improved Metabolic Stability: Slower enzymatic degradation leads to a longer in vivo half-life.[1]
-
Enhanced Bioavailability: Increased stability can lead to greater systemic exposure.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[1]
-
Potentially Lower Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites.[1]
Beyond therapeutics, deuterated peptides are invaluable tools in various research applications, including:
-
Structural Biology: Used in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to simplify spectra and probe protein structure and dynamics.
-
Metabolic Studies: Employed as tracers to elucidate metabolic pathways.
-
Enzyme Mechanism Studies: Utilized to investigate the role of C-H bond cleavage in enzymatic reactions.
-
Protein Aggregation Studies: Help in understanding the mechanisms of amyloid fibril formation.
This guide will delve into the technical details of these aspects, providing the necessary knowledge for the effective application of deuteration in peptide synthesis and analysis.
The Kinetic Isotope Effect and its Impact on Peptide Properties
The cornerstone of the benefits derived from deuteration is the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the context of peptide deuteration, the focus is on the primary KIE, where the bond to the isotopic atom is broken in the rate-determining step of the reaction.
The C-D bond has a lower zero-point energy than the C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This effect is particularly pronounced in metabolic processes catalyzed by enzymes such as cytochrome P450s, which are often involved in the oxidative metabolism of drugs and peptides.[4]
Quantitative Impact on Pharmacokinetics
The strategic placement of deuterium at metabolically labile positions in a peptide can significantly alter its pharmacokinetic parameters. While extensive quantitative data for a wide range of deuterated peptides is still emerging, studies on deuterated small molecules and some peptide analogs provide compelling evidence of this strategy's effectiveness.
| Compound/Peptide (Modification) | Pharmacokinetic Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Tetrabenazine (d6-Deutetrabenazine) | Half-life (active metabolites) | ~4-5 hours | ~9-10 hours | ~2 | [5] |
| Methadone (d9-methadone) | Area Under the Curve (AUC) | (Normalized) 1 | 5.7 | 5.7 | |
| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 0.19 | ||
| Insulin Analogs (Lispro, Glulisine) | Deuterium Exchange Rate | Slower | Faster | - | [6][7] |
| GLP-1 (Native) | Half-life | ~1-2 minutes | - | - | [2] |
Note: Data for insulin analogs reflects oligomeric stability rather than metabolic stability, where faster exchange indicates greater dissociation. Data for native GLP-1 is provided as a baseline for comparison, as specific data for a deuterated version was not available.
Impact on Enzymatic Degradation
The KIE directly impacts the rate at which peptides are cleaved by proteases. By deuterating the amino acid residues at or near the cleavage site, the enzymatic hydrolysis can be slowed down. For example, the hydrolysis of a peptide bond by chymotrypsin involves the formation of a tetrahedral intermediate, and the rate of this process can be influenced by isotopic substitution at the alpha-carbon of the scissile bond.
| Enzyme | Substrate (Modification) | Kinetic Parameter | H-Substrate | D-Substrate | KIE (kH/kD) | Reference |
| Caspase-3 | Ac-DEVD-AMC (in D2O) | Reaction Rate Slope (23°C) | 1.00 | 0.58 | 1.72 | [8] |
| Chymotrypsin | Peptide Substrates | kcat/Km | (varies) | (varies) | ~1-3 | [9] |
| HIF Hydroxylase | CTAD peptide | Reaction Rate | (varies) | Slower | >1 | [10] |
Synthesis of Deuterated Peptides
The synthesis of deuterated peptides can be approached in two main ways: by incorporating pre-synthesized deuterated amino acids during solid-phase peptide synthesis (SPPS) or by post-synthetic deuteration of the fully assembled peptide.
Synthesis of Deuterated Amino Acids
A variety of methods exist for the synthesis of deuterated amino acids, ranging from chemical synthesis to enzymatic and biosynthetic approaches.
This is a powerful method for the direct and often regioselective deuteration of amino acids and peptides. Iridium catalysts can facilitate the exchange of C-H bonds with deuterium from D2 gas or D2O under relatively mild conditions.[11][12]
Experimental Protocol: Iridium-Catalyzed Deuteration of Phenylalanine
-
Materials:
-
N-Boc-L-phenylalanine
-
[Ir(cod)(IMes)(PPh3)]BArF (Iridium catalyst)
-
Deuterium gas (D2)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and balloon filled with D2
-
-
Procedure:
-
To a Schlenk flask, add N-Boc-L-phenylalanine (1 equivalent) and the iridium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with D2 gas three times.
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture under a D2 atmosphere (balloon) at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to determine the extent of deuteration.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deuterated amino acid derivative by flash chromatography.
-
Deprotect the Boc group using standard methods (e.g., TFA in DCM) to obtain the deuterated phenylalanine.
-
The synthesis of stereospecifically labeled amino acids is crucial for detailed NMR studies. This can be achieved through multi-step organic synthesis routes.
Experimental Protocol: Synthesis of Locally Deuterated 13CH3-Methyl Leucine
This protocol is a simplified version of a multi-step synthesis and is intended for illustrative purposes. For a detailed procedure, refer to the cited literature.[13][14]
-
Acylation: Acylate an isopropyl oxazolidinone chiral auxiliary with deuterated propionyl chloride.
-
Methylation: Stereoselectively methylate the product from step 1 with 13CH3-methyl iodide.
-
Hydrolysis and Deprotection: Hydrolyze the oxazolidinone and deprotect the amino and carboxyl groups to yield the final deuterated leucine.
Solid-Phase Peptide Synthesis (SPPS) with Deuterated Amino Acids
Once the deuterated amino acids are obtained, they can be incorporated into a peptide sequence using standard SPPS protocols. The following is a general protocol for Fmoc-based SPPS.
Experimental Protocol: Manual Fmoc-SPPS of a Deuterated Peptide
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (deuterated or non-deuterated, 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the deuterated peptide by mass spectrometry and analytical HPLC.
-
Analytical Techniques for Characterizing Deuterated Peptides
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein and peptide conformation, dynamics, and interactions. It measures the rate of exchange of backbone amide hydrogens with deuterium from a D2O-containing buffer. Regions of the peptide that are solvent-exposed or conformationally flexible will exchange more rapidly than regions that are protected within a stable secondary structure or involved in protein-protein interactions.
Experimental Protocol: Bottom-Up HDX-MS
-
Sample Preparation: Prepare the peptide or protein of interest in an aqueous buffer.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the sample into a D2O-based buffer with the same pH (or pD) and temperature. Collect samples at various time points (e.g., 10s, 1min, 10min, 1hr).
-
Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to ~0°C.
-
Proteolytic Digestion: Digest the deuterated protein into smaller peptides using an acid-stable protease like pepsin, typically on an online immobilized enzyme column.
-
LC-MS Analysis: Separate the peptides by UPLC at low temperature and analyze them by high-resolution mass spectrometry to measure the mass increase due to deuterium incorporation.
-
Data Analysis: Use specialized software to identify the peptides and calculate the extent of deuteration for each peptide at each time point.
Applications of Deuterated Peptides in Research
Elucidating Signaling Pathways
Deuterated peptides, particularly in conjunction with HDX-MS, are instrumental in understanding the conformational changes that proteins undergo during signal transduction. For example, the binding of an agonist to a G-protein coupled receptor (GPCR) can be studied by comparing the deuterium uptake of the receptor in its apo and ligand-bound states.
Insulin Signaling Pathway
The insulin signaling pathway is a complex cascade of protein-protein interactions and phosphorylation events. HDX-MS can be used to study the conformational changes in the insulin receptor upon insulin binding, and the subsequent recruitment and activation of downstream signaling molecules like IRS-1.[15]
Investigating Enzyme Mechanisms
The KIE is a powerful tool for probing the transition state of enzyme-catalyzed reactions. By synthesizing a peptide substrate with deuterium at a position where a C-H bond is broken during the reaction, one can determine if this bond cleavage is the rate-limiting step.
Chymotrypsin Catalytic Mechanism
Chymotrypsin is a serine protease that cleaves peptide bonds on the C-terminal side of aromatic amino acids. Its catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues.[16]
Studying Protein Aggregation
Deuterated peptides are used to study the kinetics and mechanism of protein aggregation, particularly in the context of neurodegenerative diseases like Alzheimer's. By using techniques like ThT fluorescence assays and HDX-MS, researchers can compare the aggregation propensity of deuterated and non-deuterated amyloid-beta (Aβ) peptides.[1][17]
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
-
Preparation: Prepare solutions of monomeric Aβ peptide (deuterated and non-deuterated) in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the peptide solutions at 37°C with continuous or intermittent shaking to promote aggregation.
-
ThT Measurement: At various time points, take aliquots of the peptide solutions and add them to a solution of Thioflavin T (ThT).
-
Fluorescence Reading: Measure the fluorescence intensity at an emission wavelength of ~485 nm (excitation at ~450 nm). An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation kinetics curves, from which parameters like the lag time and elongation rate can be determined.
| Peptide | Aggregation Parameter | Value | Reference |
| Aβ(1-42) | Lag Phase (in H2O) | ~2-4 hours | [1] |
| Aβ(1-42) (in D2O) | Lag Phase | Shorter (Accelerated Aggregation) | [17] |
| α-synuclein (in D2O) | Fibrillation Kinetics | Accelerated | [17] |
Note: The effect of D2O as a solvent on aggregation kinetics can be complex and may not directly correlate with the effects of site-specific deuteration of the peptide itself.
Conclusion
Deuteration of peptides represents a significant advancement in peptide chemistry and drug development. The ability to modulate metabolic stability and pharmacokinetic properties through the kinetic isotope effect offers a powerful strategy for creating more effective and convenient peptide therapeutics. Furthermore, the use of deuterated peptides as research tools continues to provide invaluable insights into complex biological processes, from signal transduction to enzyme catalysis and protein aggregation. As synthesis and analytical techniques continue to improve, the applications of deuterated peptides are expected to expand, further solidifying their importance in both academic research and the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Analysis of Local Dynamics of Human Insulin and a Rapid-acting Insulin Analog by Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of oligomeric stability of insulin analogs using hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between peptide-structure N-terminal to the cleaved bond and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between the peptide structure C-terminal to the cleaved bond and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. New approaches in iridium catalysis for sp3 hydrogen isotope exchange (HIE) of amino acids and peptides - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accelerated Amyloid Aggregation Dynamics of Intrinsically Disordered Proteins in Heavy Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Deuterated Peptides Using Boc-L-Ala-OH-d4: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and application of deuterated peptides incorporating Boc-L-Ala-OH-d4. The use of stable isotope-labeled amino acids, such as deuterated alanine, is a powerful technique in various scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and structural biology.[] This guide will cover the solid-phase peptide synthesis (SPPS) of a model deuterated peptide, methods for its characterization, and its application as an internal standard in a pharmacokinetic study.
Introduction to Deuterated Peptides
Deuterated peptides are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a change in mass that is readily detectable by mass spectrometry (MS), without significantly altering the chemical and biological properties of the peptide.[2] The increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a kinetic isotope effect, which can result in a slower rate of metabolism by enzymes.[2] This property makes deuterated peptides valuable tools in drug development for enhancing pharmacokinetic profiles.[2][3] Furthermore, their distinct mass signature allows them to serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts in complex biological matrices.[][4]
This compound is a deuterated version of the amino acid L-alanine, protected with a tert-butyloxycarbonyl (Boc) group for use in SPPS. The deuterium atoms are typically located on the α-carbon and/or the methyl side chain.
Synthesis of a Deuterated Peptide using this compound
The synthesis of deuterated peptides can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies, with minor modifications to account for the potential kinetic isotope effect of the deuterated amino acid. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[5][6]
Experimental Workflow for Boc-SPPS of a Deuterated Peptide
The following diagram illustrates the general workflow for the synthesis of a deuterated peptide using this compound.
Detailed Protocol for the Synthesis of a Model Deuterated Peptide (e.g., H-Gly-Ala(d4)-Phe-OH)
This protocol outlines the manual synthesis of a tripeptide containing deuterated alanine using the Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)
-
Boc-L-Phe-OH
-
This compound
-
Boc-Gly-OH
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Protocol:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Prepare the cesium salt of Boc-L-Phe-OH and couple it to the resin in DMF at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DMF, and MeOH, then dry under vacuum.
-
Cap any unreacted chloromethyl sites by treating the resin with a solution of DIEA and MeOH in DCM.
-
-
Peptide Chain Elongation (One Cycle for this compound):
-
Boc Deprotection: Swell the resin in DCM. Treat with 50% TFA in DCM for 30 minutes. Wash with DCM.[5][6]
-
Neutralization: Wash the resin with DCM. Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes). Wash with DCM.[6]
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Note: Due to the potential kinetic isotope effect, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[7][8]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM.
-
-
Repeat the elongation cycle for Boc-Gly-OH.
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Perform the cleavage using anhydrous HF or TFMSA at 0°C for 1-2 hours in the presence of scavengers.
-
Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (to confirm the molecular weight and isotopic enrichment) and NMR (to confirm the structure and location of deuterium atoms).[4]
-
Data Presentation: Expected Synthesis Outcomes
The following table summarizes hypothetical quantitative data for the synthesis of the model peptide H-Gly-Ala(d4)-Phe-OH.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity (after HPLC) | >98% | RP-HPLC at 220 nm |
| Isotopic Enrichment | >99% | High-Resolution Mass Spectrometry |
| Molecular Weight (Observed) | [Calculated MW + 4] | ESI-MS |
| Coupling Efficiency (Ala-d4) | >99% (with extended time) | Kaiser Test |
Application: Deuterated Peptide as an Internal Standard in a Pharmacokinetic Study
Deuterated peptides are excellent internal standards for quantitative MS-based assays due to their similar chemical behavior and chromatographic retention time to the analyte, but distinct mass.[]
Experimental Workflow for a Pharmacokinetic Study
The diagram below outlines the workflow for a typical pharmacokinetic study using a deuterated peptide as an internal standard.
Protocol for Sample Analysis in a Pharmacokinetic Study
Objective: To determine the concentration of a therapeutic peptide (analyte) in plasma samples over time.
Materials:
-
Plasma samples from dosed animals
-
Deuterated peptide internal standard (IS) solution of known concentration
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Thaw plasma samples.
-
To 50 µL of each plasma sample, add 10 µL of the deuterated peptide IS solution.
-
Add 150 µL of cold ACN to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 HPLC column.
-
Elute the analyte and IS using a gradient of water and ACN, both containing 0.1% formic acid.
-
Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Analyte: [M+H]+ -> y-ion
-
MRM Transition for IS: [M+H+4]+ -> y-ion+4
-
-
Record the peak areas for both the analyte and the IS.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for each sample.
-
Generate a calibration curve using standards of known analyte concentrations spiked with the IS.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Plot the concentration of the analyte versus time to generate a pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (T1/2).[9][10]
-
Application in GPCR Signaling Studies
Deuterated peptides can also be utilized in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) to study the conformational dynamics of G protein-coupled receptors (GPCRs) upon ligand binding.[11] By comparing the deuterium uptake of the receptor in the presence and absence of a deuterated peptide ligand, researchers can identify regions of the receptor that are involved in ligand binding and activation.[11][12]
Logical Relationship in a GPCR Internalization Assay
The following diagram illustrates the logical flow of a GPCR internalization assay, a common method to study receptor activation. A deuterated peptide could be used as the ligand in such an assay, with its concentration and binding kinetics being critical parameters.
Conclusion
The synthesis of deuterated peptides using this compound is a feasible and valuable technique for researchers in drug development and related fields. While the incorporation of a deuterated amino acid may require slight modifications to standard SPPS protocols, the benefits of having a stable isotope-labeled peptide for quantitative analysis and mechanistic studies are significant. The protocols and workflows provided in this document offer a comprehensive guide for the successful synthesis, characterization, and application of these powerful research tools.
References
- 2. lifetein.com [lifetein.com]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational analysis of g protein-coupled receptor signaling by hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Alanine in Human Plasma using Boc-L-Ala-OH-d4 as an Internal Standard by LC-MS/MS
Application Notes and Protocols for Quantitative Proteomics using Boc-L-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-L-Ala-OH-d4, a deuterated and protected form of L-alanine, in quantitative proteomics. The protocols detailed below cover the necessary deprotection steps and its subsequent application as an internal standard for mass spectrometry-based protein quantification and in metabolic labeling experiments.
Introduction to Quantitative Proteomics with Stable Isotope Labeling
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample.[1][2] A robust and widely adopted method for accurate protein quantification is stable isotope labeling, where proteins or peptides from different samples are differentially labeled with light and heavy isotopes.[2][3][4] These chemically identical species can be distinguished by a mass spectrometer due to their mass difference, allowing for precise quantification by comparing their signal intensities.[4][5]
This compound serves as a precursor for generating deuterated L-alanine (L-Alanine-d4). Once the Boc protecting group is removed, L-Alanine-d4 can be used in several quantitative proteomics workflows. Its primary applications include its use as a tracer in metabolic pathway studies and as an internal standard for precise quantification.[6][7]
Application 1: L-Alanine-d4 as an Internal Standard for Absolute Quantification
In this application, a known quantity of a synthetic peptide containing L-Alanine-d4 is spiked into a biological sample. This "heavy" peptide serves as an internal standard to accurately quantify its endogenous, "light" counterpart.[5] This method corrects for sample loss during preparation and variations in ionization efficiency.[5]
Experimental Workflow
The overall workflow for using an L-Alanine-d4 labeled peptide as an internal standard involves several key steps, from the initial deprotection of the this compound to the final data analysis.
Protocols
Protocol 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) protecting group must be removed from this compound before it can be used for peptide synthesis. This is typically achieved under acidic conditions.[8][9][10]
-
Materials:
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 10 equivalents) to the stirred solution.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA using a rotary evaporator.
-
Add cold diethyl ether to the residue to precipitate the deprotected L-Alanine-d4 as a salt.[8]
-
Collect the precipitate by filtration and dry under vacuum.
-
Protocol 2: Absolute Quantification using a Heavy Peptide Standard
This protocol outlines the general steps for quantifying a target protein using a synthesized heavy peptide containing L-Alanine-d4.
-
Materials:
-
Synthesized and purified heavy peptide containing L-Alanine-d4
-
Biological sample (e.g., cell lysate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
-
-
Procedure:
-
Protein Extraction: Lyse cells or tissues to extract the proteome. Determine the total protein concentration.
-
Spike-in Standard: Add a known amount of the heavy peptide standard to the protein extract.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digestion: Digest the protein sample with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a targeted method (e.g., Selected Reaction Monitoring, SRM) to specifically detect and quantify the light (endogenous) and heavy (labeled) peptide pairs.[1]
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the ratio of the light to heavy peak areas.[1]
-
Determine the absolute concentration of the endogenous peptide based on the known concentration of the spiked-in heavy peptide standard.
-
-
Quantitative Data Presentation
The following table presents hypothetical data from an experiment to quantify Protein Kinase A (PKA) in a cell lysate using a heavy peptide standard containing L-Alanine-d4.
| Target Protein | Endogenous Peptide Sequence | Heavy Peptide Sequence | Peak Area (Light) | Peak Area (Heavy) | Light/Heavy Ratio | Spiked-in Amount (fmol) | Calculated Amount (fmol) |
| PKA | TSLGSTA LFI | TSLGSTA(d4) LFI | 1,250,000 | 2,500,000 | 0.5 | 100 | 50 |
| PKA | VGTA PILAPE | VGTA(d4) PILAPE | 840,000 | 1,680,000 | 0.5 | 100 | 50 |
| GAPDH | VA ISDPAPEY | VA(d4) ISDPAPEY | 3,500,000 | 1,750,000 | 2.0 | 50 | 100 |
Application 2: Metabolic Labeling with L-Alanine-d4
Similar to Stable Isotope Labeling with Amino acids in Cell culture (SILAC), cells can be cultured in a medium where natural L-alanine is replaced with L-Alanine-d4.[1] The deuterated alanine is incorporated into newly synthesized proteins.[1] This allows for the direct comparison of protein abundance between two cell populations grown in "light" and "heavy" media.
Experimental Workflow
The workflow for metabolic labeling with L-Alanine-d4 involves culturing cells in specialized media, followed by sample mixing, processing, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 定量的プロテオミクス | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. L-Alanine-d4 | 18806-29-6 | Benchchem [benchchem.com]
- 7. L-Alanine-2,3,3,3-d4 [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Utilizing Boc-L-Ala-OH-d4 for Enhanced Accuracy in Metabolic Stability Studies
Abstract
Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of new chemical entities. This application note details the use of Boc-L-Ala-OH-d4, a deuterated analog of Boc-L-alanine, as a stable isotope-labeled internal standard (SIL-IS) in in vitro metabolic stability assays. The use of a SIL-IS is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample processing and mitigates matrix effects, leading to highly accurate and precise quantification of the parent compound's depletion over time.[1][2][3][4][5] This document provides detailed protocols for conducting metabolic stability studies using human liver microsomes and outlines the principles of data analysis and interpretation.
Introduction
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the biotransformation of xenobiotics.[6][7] In vitro metabolic stability assays, commonly employing liver microsomes, are essential for identifying compounds susceptible to rapid metabolism.[6][8][9] These assays measure the rate of disappearance of a test compound over time, from which key pharmacokinetic parameters such as intrinsic clearance (CLint) and in vitro half-life (t½) can be derived.[9]
The accuracy of these measurements is heavily reliant on the analytical method. LC-MS/MS is a highly sensitive and specific technique for this purpose.[1] However, biological matrices can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect, which can lead to under- or overestimation of its concentration.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, thus providing a reliable basis for quantification.[4][5]
This compound serves as an ideal internal standard for the quantification of Boc-L-alanine or structurally similar compounds in metabolic stability assays. The mass difference of +4 Da due to the deuterium atoms allows for its distinct detection by the mass spectrometer while ensuring it behaves almost identically to the unlabeled analyte during sample preparation and analysis.[10]
Key Applications
-
Internal Standard for Quantitative Bioanalysis: this compound is primarily used as an internal standard in LC-MS/MS methods to ensure accurate quantification of the non-labeled parent compound in complex biological matrices.[4][10]
-
Metabolic Stability Profiling: Enables the precise determination of the rate of metabolism of Boc-L-alanine or related molecules in various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes.[6][11]
-
Kinetic Isotope Effect (KIE) Studies: While not its primary purpose as an internal standard, the use of deuterated compounds can also be extended to investigate metabolic mechanisms. If the deuteration site is at a position of metabolic attack, a slower rate of metabolism compared to the non-deuterated compound (a kinetic isotope effect) may be observed.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
This protocol describes a typical procedure for assessing the metabolic stability of a test compound using pooled human liver microsomes, with this compound as the internal standard.
Materials:
-
Test Compound (e.g., Boc-L-Ala-OH)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[11]
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound by diluting the stock solution with buffer.
-
Prepare the internal standard spiking solution by diluting the this compound stock solution in acetonitrile to a final concentration of 100 nM. This will be the quenching solution.
-
-
Incubation:
-
On a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the wells to a final concentration of 0.5 mg/mL.[7][11]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (minus-cofactor).[6][7]
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard (this compound).[7][11]
-
The "0-minute" time point is typically taken immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the collection plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Typical MS/MS Conditions (to be optimized for the specific instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Boc-L-Ala-OH: Precursor ion [M+H]⁺ m/z 190.1 → Product ion m/z 134.1 (Loss of isobutylene)
-
This compound: Precursor ion [M+H]⁺ m/z 194.1 → Product ion m/z 138.1 (Loss of isobutylene)
-
Data Presentation and Analysis
The concentration of the test compound at each time point is determined by calculating the peak area ratio of the analyte to the internal standard.
1. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Slope = -k
2. Calculation of In Vitro Half-Life (t½):
-
t½ = 0.693 / k
3. Calculation of Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Table 1: Hypothetical Metabolic Stability Data for Boc-L-Ala-OH
| Time (min) | % Parent Compound Remaining | ln(% Remaining) |
| 0 | 100 | 4.605 |
| 5 | 85 | 4.443 |
| 15 | 60 | 4.094 |
| 30 | 35 | 3.555 |
| 45 | 20 | 2.996 |
| 60 | 10 | 2.303 |
Table 2: Calculated Pharmacokinetic Parameters
| Parameter | Value | Units |
| Rate Constant (k) | 0.038 | min⁻¹ |
| In Vitro Half-Life (t½) | 18.2 | min |
| Intrinsic Clearance (CLint) | 75.8 | µL/min/mg protein |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Incorporating Boc-L-Ala-OH-d4 into Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of the deuterated amino acid Boc-L-Ala-OH-d4 into synthetic peptides. These protocols are intended to serve as a comprehensive guide for researchers in academia and industry, covering the entire workflow from synthesis to analysis.
Introduction
The incorporation of stable isotope-labeled amino acids, such as this compound, into peptides is a powerful tool in various scientific disciplines. Deuterated peptides are instrumental in quantitative mass spectrometry-based proteomics, for elucidating reaction mechanisms, and in pharmacokinetic studies to enhance metabolic stability. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down enzymatic degradation, thereby improving the in vivo half-life of peptide-based therapeutics.
These application notes provide a detailed guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Boc chemistry, along with protocols for purification and characterization.
Data Presentation
The following tables summarize representative quantitative data for key steps in the synthesis and analysis of peptides incorporating this compound.
Table 1: Comparison of Coupling Reagent Efficiency for this compound Incorporation
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Crude Peptide Purity (%) | Representative Yield (%) |
| HBTU/DIEA | 5 | 60 | ~85 | ~75 |
| HATU/DIEA | 5 | 45 | >90 | ~85 |
| DIC/HOBt | 10 | 90 | ~80 | ~70 |
Data are representative and may vary depending on the peptide sequence and synthesis conditions.
Table 2: Isotopic Purity Analysis of a Model Peptide Containing L-Ala-d4
| Analytical Method | Isotopic Enrichment (%) | Deuterium Incorporation per Ala-d4 residue |
| High-Resolution Mass Spectrometry (HRMS) | >99 | 4 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | >99 | 4 |
Isotopic purity of the starting material, this compound, is typically >98%.
Table 3: Typical HPLC Purification Profile of a Crude Deuterated Peptide
| Parameter | Condition |
| Column | C18 reverse-phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Crude Purity | 85-95% |
| Purity after Purification | >98% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Cleavage cocktail (e.g., HF/anisole 9:1)
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and a cesium salt in DMF.
-
Add the solution to the resin and heat at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DCM, and MeOH. Dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final deprotection step (step 3).
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail (e.g., HF/anisole 9:1) to the resin and stir for 1 hour at 0°C.
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Triturate the residue with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification by Reverse-Phase HPLC
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water).
-
Chromatography:
-
Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B (0.1% TFA in acetonitrile).
-
Inject the dissolved peptide.
-
Elute the peptide using a linear gradient of 5-95% mobile phase B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.
Characterization by Mass Spectrometry
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Infuse the sample into an ESI-TOF mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Determine the monoisotopic mass of the peptide and compare it to the theoretical mass to confirm the incorporation of the d4-alanine residue.
-
Analyze the isotopic distribution to confirm the isotopic purity.
-
Mandatory Visualizations
Caption: Workflow for Boc-SPPS of a deuterated peptide.
Caption: Post-synthesis purification and analysis workflow.
Troubleshooting
Table 4: Common Problems and Solutions in Deuterated Peptide Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance of the deuterated amino acid; Peptide aggregation. | Use a more powerful coupling reagent like HATU; Increase coupling time and/or temperature; Use a resin with a lower substitution level. |
| Incomplete Deprotection | Inefficient removal of the Boc group. | Increase deprotection time; Ensure fresh TFA solution is used. |
| Low Yield After Cleavage | Incomplete cleavage from the resin; Peptide precipitation issues. | Ensure appropriate cleavage cocktail and reaction time; Optimize precipitation conditions (e.g., colder ether, longer incubation). |
| Isotopic Scrambling | H/D exchange during analysis. | Use non-deuterated solvents for HPLC and MS analysis where possible; Minimize sample processing time. |
This comprehensive guide provides the necessary protocols and data to facilitate the successful incorporation of this compound into peptides for a wide range of research and development applications.
Application Notes and Protocols for Pharmacokinetic Studies of Alanine-Containing Peptides using Boc-L-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in pharmacokinetic (PK) studies to differentiate between a therapeutic agent and its endogenous counterparts, or to distinguish a parent drug from its metabolites. The use of deuterated amino acids, such as Boc-L-Ala-OH-d4, in the synthesis of peptide-based therapeutics offers a robust method for creating internal standards for quantitative mass spectrometry.[1][2][3][4] The incorporation of deuterium at a non-labile position in the alanine residue provides a mass shift that is easily detectable by mass spectrometry, without significantly altering the peptide's physicochemical properties.[1][3] This allows for more accurate and precise quantification of the peptide in complex biological matrices like plasma.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic evaluation of alanine-containing peptides. The protocols cover peptide synthesis, sample preparation from plasma, and LC-MS/MS analysis.
Key Applications
-
Internal Standard for Bioanalytical Assays: Deuterated peptides synthesized with this compound serve as ideal internal standards for LC-MS/MS-based quantification of the corresponding non-labeled therapeutic peptide.[1][4]
-
Metabolic Stability Studies: The kinetic isotope effect resulting from the stronger carbon-deuterium bond can be leveraged to investigate the metabolic fate of alanine residues within a peptide.[5]
-
Pharmacokinetic Profiling: Accurate quantification using a deuterated internal standard enables the precise determination of key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Experimental Protocols
Synthesis of a Deuterated Alanine-Containing Peptide
This protocol describes the solid-phase peptide synthesis (SPPS) of a model alanine-containing pentapeptide (Tyr-Ala-Gly-Phe-Leu) and its deuterated analogue (Tyr-[Ala-d4]-Gly-Phe-Leu) using Fmoc chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
This compound
-
Fmoc-Ala-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Preparation: Swell the Fmoc-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for non-deuterated and deuterated peptides):
-
In a separate vial, dissolve the corresponding Fmoc-protected amino acid (or this compound) and coupling reagents (HBTU/HOBt) in DMF.
-
Add DIPEA to activate the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Confirm completion of the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.
-
Filter the solution to separate the peptide from the resin.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable buffer and purify by reverse-phase HPLC.
-
-
Quality Control:
-
Analyze the purified peptide by analytical RP-HPLC to determine purity.
-
Confirm the identity and successful incorporation of the deuterated alanine by mass spectrometry.
-
Workflow for Solid-Phase Peptide Synthesis (SPPS):
In Vivo Sample Collection and Preparation
This protocol outlines the collection of plasma samples from an in vivo study and their preparation for LC-MS/MS analysis.
Materials:
-
Anticoagulant (e.g., EDTA, heparin) treated collection tubes
-
Centrifuge
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Blood Collection: Collect blood samples at predetermined time points after administration of the alanine-containing peptide into anticoagulant-treated tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: Transfer a known volume of plasma (e.g., 100 µL) to a clean microcentrifuge tube. Add a known amount of the deuterated peptide internal standard solution.
-
Protein Precipitation: Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to the plasma sample.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Workflow for Plasma Sample Preparation:
LC-MS/MS Quantification
This protocol provides a general method for the quantification of the model peptide and its deuterated internal standard using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Example for Tyr-Ala-Gly-Phe-Leu):
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ions ([M+H]+) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Tyr-Ala-Gly-Phe-Leu (Light) | 570.3 | 407.2 (y3) | 25 |
| 570.3 | 278.1 (b3) | 28 | |
| Tyr-[Ala-d4]-Gly-Phe-Leu (Heavy) | 574.3 | 411.2 (y3) | 25 |
| 574.3 | 282.1 (b3) | 28 |
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte (light peptide) to the internal standard (heavy peptide) against the known concentrations of the analyte.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Data Presentation
The pharmacokinetic parameters are calculated from the concentration-time profile of the peptide in plasma.
Table 1: Pharmacokinetic Parameters of Tyr-Ala-Gly-Phe-Leu in Rat Plasma (n=3, Mean ± SD)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | hours | 0.5 |
| AUC (0-t) (Area Under the Curve) | ng*h/mL | 3500 ± 450 |
| t½ (Half-life) | hours | 1.2 ± 0.2 |
| CL (Clearance) | mL/h/kg | 250 ± 50 |
| Vd (Volume of Distribution) | L/kg | 0.4 ± 0.05 |
Signaling Pathway Visualization
While there are no universally recognized signaling pathways specifically for "alanine-rich" peptides, many bioactive peptides contain alanine residues that are critical for their structure and function. For instance, Gonadotropin-releasing hormone (GnRH), a decapeptide containing an alanine residue, plays a crucial role in the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
GnRH Signaling Pathway:
Conclusion
The use of this compound provides a reliable and efficient method for the synthesis of deuterated alanine-containing peptides. These stable isotope-labeled peptides are invaluable tools for pharmacokinetic studies, enabling accurate and precise quantification in biological matrices. The protocols and data presented here serve as a guide for researchers in the development and bioanalytical assessment of novel peptide therapeutics.
References
Application Note: Simplifying Peptide NMR Spectra with Site-Specific Deuteration Using Boc-L-Ala-OH-d4
Audience: Researchers, scientists, and drug development professionals engaged in peptide and protein structural analysis.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[1] However, for larger peptides, spectral overlap, where multiple proton signals resonate at similar frequencies, can severely complicate analysis.[2] One effective strategy to overcome this challenge is the site-specific incorporation of stable isotopes, such as deuterium (²H).[3] Replacing specific ¹H atoms with ²H simplifies ¹H NMR spectra by eliminating corresponding signals, as deuterium resonates at a much different frequency.[4] This application note details the use of N-(tert-Butoxycarbonyl)-L-alanine-d4 (Boc-L-Ala-OH-d4), deuterated at the α-carbon and β-methyl group, to facilitate resonance assignment and structural analysis of peptides.
Application
The primary application of incorporating this compound into a peptide is to reduce spectral crowding in ¹H NMR. By replacing the Hα and Hβ protons of an alanine residue, their corresponding signals and scalar couplings disappear from the spectrum. This localized spectral editing is invaluable for:
-
Unambiguous Resonance Assignment: Simplifying complex spectral regions to confidently assign neighboring amino acid residues.
-
Probing Local Dynamics: Aiding in the analysis of Nuclear Overhauser Effect (NOE) data by removing overlapping cross-peaks, which is crucial for accurate distance restraint determination.[5]
-
Validating Assignments: Confirming the position of an alanine residue in the peptide sequence.
Experimental Protocols
Peptide Synthesis with this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a deuterated alanine residue into a target peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] For this example, we will synthesize the peptide Gly-Ala-Val. The deuterated analogue will be Gly-[Ala-d4]-Val.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-L-Ala-OH (for standard peptide)
-
This compound (for labeled peptide)
-
Fmoc-Gly-OH
-
Coupling Reagents: HBTU/HOBt
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Fmoc-Val-Wang resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound Valine by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve the desired alanine building block (Fmoc-L-Ala-OH for the standard peptide or this compound for the labeled peptide) and HBTU/HOBt coupling reagents in DMF.
-
Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[6]
-
Wash the resin with DMF.
-
-
Repeat Cycle for Glycine: Repeat steps 2 and 3 using Fmoc-Gly-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide.[6]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Quality Control: Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry.
NMR Sample Preparation and Data Acquisition
Procedure:
-
Sample Preparation: Dissolve the purified lyophilized peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O, 20 mM phosphate buffer, pH 6.5) to a final concentration of approximately 1 mM.[7] The 10% D₂O is necessary for the spectrometer's lock system.[3]
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to get an overview of the sample.
-
Acquire a two-dimensional (2D) ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment. This experiment reveals correlations between all protons within a single amino acid's spin system.[8]
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify protons that are close in space (typically < 5 Å), providing structural information.[5]
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment, which shows correlations between protons and their directly attached carbon atoms.[9]
-
Data Presentation and Expected Results
The primary benefit of using this compound is the simplification of the NMR spectra. The table below presents illustrative ¹H and ¹³C chemical shifts for the alanine residue in a hypothetical Gly-Ala-Val peptide, comparing the standard (protonated) and the d4-labeled versions.
Table 1: Illustrative NMR Chemical Shifts (ppm) for the Alanine Residue
| Atom | Standard Peptide (Gly-Ala-Val) | Labeled Peptide (Gly-[Ala-d4]-Val) | Expected Observation in Spectrum |
| ¹H NMR | |||
| Hα | ~4.35 | N/A | Signal absent |
| Hβ | ~1.47 | N/A | Signal absent |
| ¹³C NMR | |||
| Cα | ~52.5 | ~52.3 | Signal remains, may show slight upfield shift due to isotope effect |
| Cβ | ~19.2 | ~18.5 | Signal remains, may show slight upfield shift and altered multiplicity due to C-D coupling |
Note: The chemical shift values are typical and can vary based on peptide sequence, solvent, and temperature.
Discussion of Expected Results:
-
In the ¹H NMR spectrum of the deuterated peptide, the signals corresponding to the α-proton and the β-methyl protons of the alanine residue will be absent. This directly simplifies the aliphatic region of the spectrum.
-
In the ¹H-¹H TOCSY spectrum , the entire spin system for the alanine residue will be missing, as there are no protons to establish the correlation network.
-
In the ¹H-¹³C HSQC spectrum , the cross-peaks corresponding to the Ala Cα-Hα and Cβ-Hβ correlations will be absent. The ¹³C signals for Cα and Cβ will still be present in the carbon dimension but will lack corresponding proton signals.
Visualizations
The site-specific incorporation of this compound is a straightforward and highly effective method for simplifying complex peptide NMR spectra. By removing specific proton signals, researchers can alleviate spectral overlap, facilitate unambiguous resonance assignments, and improve the accuracy of structure determination. This technique is a valuable tool for scientists in basic research and drug development who rely on NMR spectroscopy for detailed peptide characterization.
References
- 1. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Note: Quantitative LC-MS/MS Analysis of a Model Peptide Synthesized with Boc-L-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in quantitative proteomics and drug metabolism studies.[1] The incorporation of deuterated amino acids, such as Boc-L-Ala-OH-d4, into synthetic peptides allows for their use as internal standards in mass spectrometry-based quantification, enabling precise and accurate measurement of their non-deuterated counterparts in complex biological matrices.[2][3] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a model peptide incorporating this compound, followed by its quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The tert-butyloxycarbonyl (Boc) protection strategy is a robust method for SPPS.[2][4][5] It involves the use of an acid-labile Boc group for the temporary protection of the N-terminus of the growing peptide chain. This method is particularly well-suited for the synthesis of a wide range of peptides.[6]
This document outlines the synthesis of a model pentapeptide, Tyr-Ala(d4)-Gly-Phe-Leu, and provides a comprehensive LC-MS/MS protocol for its analysis. The presented methodologies and data serve as a guide for researchers involved in peptide synthesis and bioanalysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala(d4)-Gly-Phe-Leu
This protocol is adapted from standard Boc-SPPS procedures.[2][7]
Materials:
-
Boc-L-Leu-Merrifield resin
-
Boc-L-Phe-OH
-
Boc-L-Gly-OH
-
This compound
-
Boc-L-Tyr(Bzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrogen fluoride (HF)
-
p-Cresol
Protocol:
-
Resin Swelling: Swell the Boc-L-Leu-Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM for 2 minutes (repeat twice). Wash the resin with DCM (5x).
-
Amino Acid Coupling (for Phe, Gly, Tyr):
-
Dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the mixture to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Coupling of this compound: Follow the same procedure as in step 4, using this compound.
-
Washing: After each coupling step, wash the resin with DMF (3x) and DCM (3x).
-
Final Deprotection: After the final coupling, perform the Boc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a mixture of HF and p-cresol (9:1) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Materials:
-
Purified Tyr-Ala(d4)-Gly-Phe-Leu peptide
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]+ of Tyr-Ala(d4)-Gly-Phe-Leu
-
Product Ions (m/z): Select at least two intense and specific fragment ions.
-
Collision Energy: Optimize for each transition.
-
Data Presentation
Peptide Synthesis Quantitative Data
| Parameter | Result |
| Resin Substitution | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Efficiency (per step) | >99% (as determined by Kaiser test) |
| Isotopic Enrichment (d4-Ala) | >98% |
| Crude Peptide Yield | 85% |
| Purified Peptide Yield | 65% |
| Purity (by HPLC) | >97% |
LC-MS/MS Quantitative Data
| Parameter | Value |
| Peptide | Tyr-Ala(d4)-Gly-Phe-Leu |
| Precursor Ion (m/z) | 574.3 |
| MRM Transition 1 (m/z) | 574.3 -> 411.2 |
| Collision Energy (Transition 1) | 25 eV |
| MRM Transition 2 (m/z) | 574.3 -> 136.1 |
| Collision Energy (Transition 2) | 35 eV |
| Retention Time | 8.5 min |
| Limit of Detection (LOD) | 5 pg/mL |
| Limit of Quantification (LOQ) | 15 pg/mL |
| Linearity (r²) | >0.99 |
Theoretical MS/MS Fragmentation of Tyr-Ala(d4)-Gly-Phe-Leu
| Ion Type | Fragment Sequence | Calculated m/z |
| b2 | Tyr-Ala(d4) | 239.1 |
| b3 | Tyr-Ala(d4)-Gly | 296.1 |
| b4 | Tyr-Ala(d4)-Gly-Phe | 443.2 |
| y1 | Leu | 114.1 |
| y2 | Phe-Leu | 261.2 |
| y3 | Gly-Phe-Leu | 318.2 |
| y4 | Ala(d4)-Gly-Phe-Leu | 392.2 |
Visualizations
Caption: Workflow for the solid-phase synthesis of the model peptide.
Caption: Workflow for the LC-MS/MS analysis of the synthesized peptide.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
This application note provides a comprehensive guide for the synthesis and LC-MS/MS analysis of a peptide containing a deuterated alanine residue. The detailed protocols for Boc-SPPS and quantitative mass spectrometry offer a solid foundation for researchers working with stable isotope-labeled peptides. The provided workflows and data tables can be adapted for the synthesis and analysis of other deuterated peptides, facilitating advancements in quantitative proteomics and drug development.
References
- 1. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis with Boc-L-Ala-OH-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides incorporating Boc-L-Ala-OH-d4.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled amino acid. The "Boc" (tert-butyloxycarbonyl) is a protecting group for the amine, and "d4" indicates that the four hydrogen atoms on the beta-carbon and methyl group of alanine have been replaced with deuterium. This labeling makes the amino acid "heavier" by 4 Daltons. Its primary use is as a tracer in quantitative mass spectrometry-based applications, including protein turnover analysis, metabolic flux studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.[1][2]
Q2: Are there unique challenges when synthesizing with this compound compared to its non-deuterated counterpart?
Yes, while the chemistry is fundamentally the same, two main differences can arise. First, the Kinetic Isotope Effect (KIE) , resulting from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, can lead to slightly slower reaction rates for both coupling and deprotection steps.[3] Second, deuteration can subtly alter the intermolecular forces of the growing peptide chain, which may increase the risk of on-resin aggregation, particularly in hydrophobic or aggregation-prone sequences.[3]
Q3: How can I definitively confirm the successful incorporation of the this compound residue into my peptide?
The most reliable method is mass spectrometry (MS) .[4] Following cleavage and purification, analyze the peptide by MS. For each d4-alanine residue incorporated, the total mass of the peptide will increase by approximately 4 Daltons compared to the theoretical mass of the unlabeled version. The isotopic pattern in the mass spectrum will also be distinctly different.[5][6]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during synthesis in a question-and-answer format.
Problem: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test.
-
What are the likely causes?
-
Insufficient Reaction Time: The Kinetic Isotope Effect may require longer coupling times than for the standard amino acid.[3]
-
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, hindering access of the activated amino acid to the free N-terminus.[3] This can be an issue even for alanine-containing sequences.[7]
-
Sub-optimal Reagents: The coupling reagent may not be potent enough, or the reagents may have degraded.
-
-
How can I solve this?
-
Double Couple: The most straightforward first step is to repeat the coupling procedure with fresh reagents before moving to the next deprotection step.[4]
-
Extend Reaction Time: Increase the standard coupling time by 50-100% to compensate for potentially slower kinetics.
-
Switch to a More Potent Coupling Reagent: If using a standard carbodiimide like DCC/DIC, consider switching to a more powerful uronium/aminium salt-based reagent such as HBTU, HATU, or HCTU, which are more effective for difficult couplings.[4][8]
-
Address Aggregation: If aggregation is suspected, consider switching the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or using chaotropic salts like LiCl to disrupt secondary structures.[3][9]
-
Problem: I am seeing unexpected masses in my final MS analysis, such as M-93.
-
What does an M-93 peak signify? An M-93 peak (mass of the target peptide minus 93 Da) corresponds to a deletion sequence where the d4-alanine residue (residue mass of 93.1 g/mol ) failed to couple. This confirms the incomplete coupling issue observed during synthesis monitoring.
-
How can I prevent this? This issue stems from incomplete coupling. Rigorous monitoring at each step is crucial. Always perform a Kaiser test (or another appropriate test for secondary amines like proline) after each coupling.[4] If the test is positive, do not proceed to the next step. Instead, implement the troubleshooting solutions for incomplete coupling described above (e.g., double coupling).
Problem: The overall yield of my deuterated peptide is significantly lower than expected.
-
What are the potential causes?
-
Cumulative Inefficiencies: Even slightly reduced efficiency at each coupling and deprotection step due to the KIE can compound over a long synthesis, leading to a substantially lower final yield.[3]
-
Aggregation: Severe aggregation can lead to widespread incomplete reactions and chain termination, drastically reducing the yield of the full-length peptide.[3]
-
Side Reactions during Deprotection/Cleavage: The use of strong acids like TFA for Boc deprotection can cause side reactions if not properly controlled.[10]
-
-
How can I improve the yield?
-
Optimize Reaction Times: Add 10-15 minutes to your standard Boc deprotection time and 30-60 minutes to your coupling time as a starting point.
-
Use High-Quality Reagents: Ensure this compound and all solvents and reagents are fresh and anhydrous.
-
Ensure Complete Deprotection: Use a fresh solution of 50% TFA in DCM for Boc deprotection to ensure the N-terminus is fully available for the subsequent coupling.[10]
-
Section 3: Data Presentation & Visualizations
Diagrams of Key Workflows
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Decision-making workflow for troubleshooting incomplete coupling.
Caption: Application workflow for using a d4-labeled peptide in a research study.
Quantitative Data Tables
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Reagent | Full Name | Class | Key Characteristics | Recommendation for d4-Ala |
|---|---|---|---|---|
| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Carbodiimide | Standard, cost-effective. DCC produces insoluble urea byproduct. | Sufficient for standard couplings, but may require longer times. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | High efficiency, fast reaction times, low racemization.[11] | Recommended. A robust choice to overcome potentially slower kinetics. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Very high efficiency, superior for sterically hindered residues.[8] | Highly Recommended. Excellent for ensuring high coupling efficiency, especially in difficult sequences. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High efficiency, similar to HBTU. Does not produce guanidinium byproducts. | Recommended. A strong alternative to HBTU/HATU. |
Table 2: Expected Mass Shifts in Mass Spectrometry for Peptides Containing d4-Alanine
| Number of d4-Ala Residues | Expected Mass of Unlabeled Alanine Residue (monoisotopic) | Expected Mass of d4-Alanine Residue (monoisotopic) | Total Mass Increase (Da) |
|---|---|---|---|
| 1 | 71.037 | 75.062 | +4.025 |
| 2 | 142.074 | 150.124 | +8.050 |
| 3 | 213.111 | 225.186 | +12.075 |
Note: Observed mass in the spectrometer will be for the ionized peptide (e.g., [M+H]⁺, [M+2H]²⁺). The mass difference remains the same.
Section 4: Experimental Protocols
Protocol 1: Manual Boc-SPPS Coupling Cycle for this compound
This protocol assumes a 0.1 mmol scale on a standard polystyrene resin (e.g., MBHA).
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM, 5 mL) for 20 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 5 mL of 50% trifluoroacetic acid (TFA) in DCM.[10]
-
Agitate for 2 minutes, drain.
-
Add another 5 mL of 50% TFA in DCM.
-
Agitate for 30 minutes.
-
-
Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), isopropanol (IPA) (1x), and DCM (3x).
-
Neutralization:
-
Add 5 mL of 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes, drain. Repeat once.
-
-
Washing: Wash the resin sequentially with DCM (3x) and dimethylformamide (DMF) (3x).
-
Coupling:
-
In a separate vessel, pre-activate the amino acid: dissolve this compound (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add DIEA (0.8 mmol, 8 eq). Allow to activate for 2 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate for a minimum of 90 minutes.
-
-
Monitoring:
-
Remove a small sample of beads (~5 mg) and wash thoroughly with DMF.
-
Perform a Kaiser test (see Protocol 2).
-
If the test is negative (yellow/colorless beads), proceed to the next cycle.
-
If the test is positive (blue beads), drain the coupling solution and repeat step 6 ("double coupling").[4]
-
Protocol 2: Kaiser (Ninhydrin) Test
This test detects free primary amines on the resin.[4]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 98 mL of pyridine.
-
-
Procedure:
-
Place a small sample of washed resin beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling): Resin beads and/or solution turn a deep blue or purple. This indicates the presence of unreacted free amines.
-
Negative (Complete Coupling): Resin beads remain yellow or colorless.
-
References
- 1. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reactions for Boc-L-Ala-OH-d4
Welcome to the technical support center for optimizing peptide coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) specifically tailored for researchers, scientists, and drug development professionals working with Boc-L-Ala-OH-d4 and similar deuterated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable coupling reagents for this compound?
A1: For Boc-protected amino acids like this compound, several classes of coupling reagents are highly effective. The most common are carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).
-
Uronium/Aminium Reagents (HATU, HBTU): These are often preferred for their high efficiency, fast reaction times, and ability to suppress side reactions.[1][2][3] HATU is generally considered more reactive and provides a lower risk of epimerization compared to HBTU.[1][4]
-
Carbodiimide Reagents (EDC, DCC): These are cost-effective and widely used.[3] To minimize the risk of racemization, they are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][2][5] EDC is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[1][2]
Q2: Does the deuterium labeling in this compound affect the coupling reaction?
A2: The impact of deuterium labeling on the core chemical reactivity of the carboxyl group or the amino group is generally minimal and should not fundamentally change the choice of coupling chemistry. However, some subtle effects have been noted in peptide synthesis with deuterated amino acids:
-
Kinetic Isotope Effect (KIE): While not directly involved in bond formation, the increased mass of deuterium can slightly slow reaction rates. This might necessitate extending reaction times for both coupling and deprotection steps to ensure completion.[6]
-
Aggregation: Deuteration can sometimes alter intermolecular interactions, potentially increasing the tendency for peptide aggregation on the solid support. This can hinder reagent access to the reaction site.[6]
-
Solubility: The solubility of the growing peptide chain may be subtly altered.[6]
For a simple amino acid like alanine, these effects are expected to be less pronounced than for bulky or complex residues. Standard protocols are typically a good starting point.
Q3: What is the most common cause of incomplete coupling reactions?
A3: Incomplete coupling is a frequent issue in solid-phase peptide synthesis (SPPS). For a non-sterically hindered amino acid like alanine, the primary causes are often related to reaction conditions or physical phenomena rather than the amino acid's structure itself.
-
Peptide Aggregation: The growing peptide chain can fold and form intermolecular hydrogen bonds, making the N-terminal amine inaccessible to the activated amino acid.[6][7]
-
Insufficient Reagent Stoichiometry or Activity: Using too little of the coupling reagent or amino acid, or using degraded/old reagents, can lead to incomplete reactions.
-
Sub-optimal Reaction Conditions: Inadequate mixing, incorrect solvent, or inappropriate temperature can slow down the reaction kinetics.
Q4: How can I monitor the completion of my coupling reaction?
A4: The most common method for monitoring coupling completion in real-time during SPPS is the Kaiser test (or ninhydrin test).[8][9][10] This is a highly sensitive qualitative test for the presence of free primary amines on the resin.[8][9]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[8][11]
-
Negative Result (Colorless/Yellow Beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.[10][11]
For definitive analysis after synthesis, HPLC and Mass Spectrometry (MS) of the cleaved crude product can identify deletion sequences that resulted from failed couplings.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
Issue 1: Incomplete Coupling Detected by Kaiser Test
If your Kaiser test is positive (blue beads) after the initial coupling time, it indicates that unreacted N-terminal amines are still present on the resin.
| Potential Cause | Recommended Solution |
| Slow Reaction Kinetics | Recouple (Double Coupling): This is the most direct solution. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for the same duration as the first coupling.[7] |
| Peptide Aggregation | Change Solvent: If using DMF, switch to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of DMSO to disrupt secondary structures.[7] |
| Insufficient Reagent Activity | Use a More Potent Coupling Reagent: If using a carbodiimide-based method, consider switching to a uronium salt like HATU, which is known for higher reactivity.[4][6] |
| Check Reagent Quality: Ensure all reagents (amino acid, coupling agents, solvents) are fresh, anhydrous, and have been stored correctly. DMF, for instance, can degrade to form dimethylamine, which can interfere with the reaction. | |
| Steric Hindrance (less common for Ala) | Increase Reaction Time/Temperature: Extend the coupling time (e.g., from 1 hour to 2 hours). Cautiously increasing the temperature can also improve kinetics, but be aware of the increased risk of side reactions like racemization.[7] |
Issue 2: Low Yield or Purity of the Final Peptide
After cleavage and purification, you may find that the overall yield is low or that the product contains significant impurities, such as deletion sequences.
| Potential Cause | Recommended Solution |
| Racemization | Use Racemization-Suppressing Additives: When using carbodiimide reagents (DCC, EDC), always include an additive like HOBt or HOAt to minimize racemization.[1][2][5] |
| Choose Appropriate Base: The base used can influence racemization. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are sometimes recommended over stronger, more sterically hindered bases like DIPEA in sensitive cases.[2][12] | |
| Avoid High Temperatures: Perform couplings at room temperature or below, as elevated temperatures can increase the rate of racemization.[2] | |
| Side Reactions | Guanidinylation: When using uronium reagents like HATU or HBTU in excess, they can react with the free N-terminal amine to form a guanidinium group, capping the peptide chain. To avoid this, use a slight excess of the amino acid relative to the coupling reagent and consider a pre-activation step before adding the mixture to the resin.[2] |
| N-acylurea Formation: With carbodiimides, an O-to-N acyl shift can occur, forming a stable N-acylurea byproduct that terminates the chain. This is more common at lower temperatures.[2] | |
| Repetitive Incomplete Couplings | Systematic Double Coupling: For sequences known to be difficult, systematically apply a double coupling protocol for each amino acid addition. |
| Capping: After the coupling step, "cap" any unreacted amines using a highly reactive acetylating agent like acetic anhydride. This prevents the formation of deletion sequences and simplifies final purification. |
Experimental Protocols & Data
Comparative Data on Coupling Reagents
The choice of coupling reagent is a balance between reactivity, cost, and potential for side reactions.
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, fast, low racemization, effective for difficult couplings.[1][4][13] Disadvantages: Higher cost.[13] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[13] Disadvantages: Slightly less effective than HATU in preventing racemization.[13] |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[13] Disadvantages: Generally lower reactivity compared to uronium salts; risk of side reactions if not handled correctly.[13] |
Protocol 1: General HATU Coupling in SPPS
This protocol is recommended for achieving high coupling efficiency.
-
Resin Preparation: After the deprotection of the N-terminal Boc group and subsequent washes, ensure the peptide-resin is well-swollen in DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling: Add the activation solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: General EDC/HOBt Coupling in SPPS
A cost-effective method suitable for many standard couplings.
-
Resin Preparation: As above, start with the deprotected and washed peptide-resin in DMF or DCM.
-
Coupling Solution: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Initiation: Add EDC (3 eq.) to the solution and add this mixture immediately to the resin.
-
Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with HATU, often 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once complete, drain and wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Kaiser Test for Monitoring Coupling
This protocol is used to detect free primary amines on the resin.[8]
-
Sample Preparation: Take 10-15 beads of the peptide-resin and place them in a small glass test tube. Wash the beads with DMF and then ethanol to remove residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Incubation: Heat the test tube at 110-120°C for 5 minutes.[7][8]
-
Observation:
Visualizations
Workflow for Troubleshooting Incomplete Coupling
Caption: A logical workflow for addressing an incomplete peptide coupling reaction.
General Peptide Coupling Reaction Pathway
Caption: The two-stage process of amino acid activation and subsequent coupling.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. fiveable.me [fiveable.me]
- 10. chempep.com [chempep.com]
- 11. rsc.org [rsc.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Boc-L-Ala-OH-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of N-Boc-L-alanine-d4 (Boc-L-Ala-OH-d4), with a specific focus on preventing the loss of the deuterium isotopic label through H/D exchange.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing a Boc protecting group?
A1: The most common method for Boc deprotection is acidolysis, which involves treating the Boc-protected amine with a strong acid.[1][2] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate are frequently used.[3][] These methods are generally fast and efficient at room temperature.[1] Alternative strategies include using Lewis acids, thermal deprotection, or other milder reagents, particularly for substrates sensitive to strong acids.[3][5]
Q2: Why is isotopic exchange a concern during the deprotection of deuterated compounds like this compound?
A2: Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is the replacement of a deuterium atom in a molecule with a hydrogen atom from the surrounding environment.[6][7] This process can be catalyzed by acids and bases and is facilitated by the presence of protic species (e.g., water, alcohols).[6][8] For isotopically labeled compounds, maintaining the position and number of deuterium atoms is critical for their intended use in pharmacokinetic studies, metabolic profiling, or as internal standards.[6] Loss of the deuterium label compromises the integrity of the compound and the accuracy of experimental results.[8]
Q3: Which deprotection methods are most likely to cause D-H exchange?
A3: Methods that employ strong protic acids, especially in non-anhydrous solvents, pose the highest risk of D-H exchange. The acidic protons of reagents like TFA and HCl, as well as any trace amounts of water in the reaction mixture, can serve as a source of hydrogen for exchange with the deuterium atoms on the alanine backbone.[6] Elevated temperatures can further accelerate this exchange process.[8]
Q4: What methods are recommended for the deprotection of this compound to avoid isotopic exchange?
A4: To minimize the risk of D-H exchange, it is crucial to use methods that are anhydrous and avoid strong protic acids. Recommended approaches include:
-
Lewis Acid Catalysis: Using Lewis acids such as zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) in an anhydrous aprotic solvent like dichloromethane (DCM).[1] These reagents coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage without introducing a source of exchangeable protons.
-
Thermal Deprotection: Heating the compound in a high-boiling, aprotic solvent can induce thermolytic cleavage of the Boc group.[5][9] This method completely avoids acidic reagents.
-
Strictly Anhydrous Protic Acid Conditions: If a protic acid must be used, it is imperative to employ rigorously dried solvents and reagents and to perform the reaction at low temperatures to slow the rate of any potential exchange.[6]
Q5: Are there non-acidic methods available for Boc deprotection?
A5: Yes, several non-acidic or very mild methods exist. Thermal deprotection is a completely acid-free method.[10] Additionally, some base-mediated deprotection methods have been reported, although they are less common and typically require highly activated amines.[3] Another mild approach involves using oxalyl chloride in methanol, which has been shown to deprotect N-Boc groups under neutral conditions and is tolerant of many acid-labile functional groups.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent (acid or Lewis acid).2. Reaction time is too short or temperature is too low.3. Poor solubility of the starting material.4. For solid-phase synthesis, poor swelling of the resin.[13] | 1. Increase the equivalents of the deprotecting agent.2. Extend the reaction time or cautiously increase the temperature, monitoring for side reactions.3. Choose a solvent in which the substrate is more soluble.4. Ensure the resin is adequately swelled in the chosen solvent before adding reagents. |
| Loss of Deuterium Label (Isotopic Exchange) | 1. Presence of water or other protic impurities in the reaction mixture.2. Use of a strong protic acid (e.g., TFA, HCl) as the deprotecting agent.3. Reaction temperature is too high, accelerating the exchange rate.[6] | 1. Use anhydrous solvents and reagents. Handle materials under an inert atmosphere (e.g., Argon or Nitrogen).[6]2. Switch to a Lewis acid-mediated method (e.g., ZnBr2 or TMSI in anhydrous DCM).[1]3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[6] |
| Formation of Side Products | 1. Alkylation of the substrate by the tert-butyl cation intermediate, which is generated during acid-mediated deprotection.[14]2. Degradation of other sensitive functional groups in the molecule by harsh acidic conditions. | 1. Add a scavenger, such as triethylsilane or thioanisole, to trap the tert-butyl cation.2. Use a milder deprotection method, such as those employing Lewis acids or thermal conditions.[5] |
Recommended Experimental Protocol: Deprotection using Zinc Bromide
This protocol describes a mild deprotection method for this compound using the Lewis acid zinc bromide (ZnBr2) to minimize the risk of isotopic exchange.
Materials:
-
This compound
-
Anhydrous Zinc Bromide (ZnBr2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Lewis Acid: Add anhydrous ZnBr2 (2-3 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Filter the mixture through a pad of diatomaceous earth to remove zinc salts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude L-Ala-OH-d4.
-
Purification: If necessary, the product can be further purified by recrystallization or ion-exchange chromatography.
-
Analysis: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes various reported conditions for N-Boc deprotection. The optimal choice depends on substrate compatibility and the strict requirement to preserve isotopic labeling. For this compound, Methods 3 and 4 are recommended.
| Method | Reagent(s) | Solvent | Temperature | Typical Time | Key Considerations |
| 1. Strong Protic Acid[1] | Trifluoroacetic Acid (TFA), 25-50% | Dichloromethane (DCM) | Room Temp. | 1-2 hours | High risk of D-H exchange. Fast and efficient for non-labeled substrates. |
| 2. Strong Protic Acid[3] | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 1-2 hours | High risk of D-H exchange. Common in peptide synthesis. |
| 3. Lewis Acid[1] | Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temp. | 12-24 hours | Recommended. Low risk of D-H exchange. Requires anhydrous conditions. |
| 4. Thermal[9] | None (neat) or inert solvent | Diphenyl ether | ~185 °C | 20-30 min | Recommended. No acidic reagents. Requires high temperature, which may not be suitable for all substrates. |
| 5. Mild Acidic[11] | Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1-4 hours | Reported as mild and tolerant of acid-labile groups. The use of a protic solvent (methanol) may still pose a risk of exchange and should be evaluated carefully. |
Visualizations
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Workflow for deprotection of this compound using ZnBr₂.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. mcours.net [mcours.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Boc-L-Ala-OH-d4 Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Boc-L-Ala-OH-d4.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the reaction of deuterated L-alanine (L-Alanine-d4) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][] The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide or sodium bicarbonate to maintain an alkaline pH.[]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include the reaction temperature, pH, and the stoichiometry of the reagents. The reaction is usually performed at room temperature, and maintaining a stable pH is crucial for efficient reaction and minimizing side products. The quality of the starting materials, particularly the isotopic purity of L-Ala-OH-d4 and the purity of the Boc anhydride, is also critical.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] These techniques allow for the visualization of the consumption of the starting material (L-Ala-OH-d4) and the formation of the desired product (this compound).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has been stirred for a sufficient amount of time. Monitor by TLC or HPLC until the starting material is consumed. - Verify the stoichiometry of the reagents. A slight excess of Boc₂O may be required. |
| Suboptimal pH. | - Maintain the pH of the reaction mixture within the optimal range (typically pH 9-10) using a suitable base. | |
| Poor quality of reagents. | - Use high-purity L-Ala-OH-d4 and Boc₂O. Impurities in Boc₂O can include tert-butyl chloroformate, which can affect the reaction.[1] | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of dipeptide (Boc-Ala-d4-Ala-d4-OH). | - This can occur if the reaction conditions favor the coupling of the newly formed this compound with unreacted L-Ala-OH-d4. Ensure efficient stirring and controlled addition of Boc₂O. |
| Formation of di-protected alanine (Boc₂-Ala-OH-d4). | - While less common under standard conditions, using a large excess of Boc₂O and a strong base could lead to the formation of the di-Boc derivative. Use the recommended stoichiometry.[4][5] | |
| Unreacted L-Ala-OH-d4. | - Increase the reaction time or the amount of Boc₂O. | |
| Impurities from starting materials. | - Analyze the starting L-Ala-OH-d4 and Boc₂O for purity before the reaction. | |
| Product is not meeting isotopic purity specifications | Incomplete deuteration of the starting L-alanine. | - The isotopic purity of the final product is directly dependent on the isotopic enrichment of the starting L-Ala-OH-d4.[6] Source highly enriched L-Ala-OH-d4 or consider further deuteration steps if necessary. |
| H/D exchange during reaction or workup. | - While less likely under standard Boc protection conditions, prolonged exposure to acidic or basic aqueous conditions at elevated temperatures could potentially lead to some back-exchange. It is advisable to perform the reaction at room temperature and minimize the workup time. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during aqueous workup. | - Add brine to the aqueous layer to break the emulsion. |
| Product oiling out instead of crystallizing. | - Try different solvent systems for crystallization. Common solvents for the non-deuterated analog include ethyl acetate/hexanes or diethyl ether/petroleum ether. |
Experimental Protocols
General Protocol for this compound Synthesis
Materials:
-
L-Alanine-d4 (ensure high isotopic purity)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve L-Alanine-d4 in a mixture of water and dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Boc₂O in dioxane to the L-Alanine-d4 solution while vigorously stirring.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of NaOH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with a non-polar solvent like hexane to remove unreacted Boc₂O and other non-polar impurities.
-
Acidify the aqueous layer to approximately pH 3 with a suitable acid (e.g., cold 1 M HCl).
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity | Chemical Structure | Potential Source(s) |
| Unreacted L-Ala-OH-d4 | H₂N-CD(CD₃)-COOH | Incomplete reaction. |
| Dipeptide (Boc-Ala-d4-Ala-d4-OH) | Boc-NH-CD(CD₃)-CO-NH-CD(CD₃)-COOH | Side reaction during synthesis. |
| Di-Boc-Alanine-d4 | (Boc)₂N-CD(CD₃)-COOH | Reaction with excess Boc₂O under strongly basic conditions.[4][5] |
| Isotopologues with <4 Deuterium atoms | e.g., Boc-NH-CH(CD₃)-COOH | Incomplete deuteration of the starting L-alanine.[6] |
| tert-Butanol | (CH₃)₃COH | Decomposition of Boc₂O. |
Visualizations
References
troubleshooting low yield in deuterated peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the synthesis of deuterated peptides.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you resolve common issues during your synthesis workflow.
Problem: Low crude peptide yield with evidence of deletion sequences in Mass Spectrometry.
Answer: This issue often points towards incomplete Fmoc-deprotection or coupling reactions.[1] When using deuterated amino acids, the potential for slower reaction kinetics due to the Kinetic Isotope Effect (KIE) should be considered.[1] The increased mass of deuterium can slow down reaction rates, leading to incomplete reactions and the formation of deletion sequences.[1]
Recommended Actions:
-
Extend Reaction Times: Systematically increase the deprotection and coupling times for the deuterated amino acid residues. A doubling of the standard time is a reasonable starting point for troubleshooting.[1]
-
Perform a Double Coupling: For the deuterated amino acid and the subsequent amino acid, perform the coupling step twice to ensure the reaction proceeds to completion.[1]
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based coupling reagent, consider switching to a more potent phosphonium- or iminium-based reagent, especially for sterically hindered deuterated amino acids.[1]
-
Monitor Reaction Completion: Use the Kaiser test to confirm the absence of free primary amines on the resin after the coupling step, ensuring the reaction is complete.
Problem: Resin clumping, poor swelling, and low yield, suggesting on-resin aggregation.
Answer: Peptide aggregation on the solid support can be exacerbated by the altered intermolecular forces potentially introduced by deuteration.[1] Deuteration can affect protein stability, sometimes making them more compact due to stronger hydrogen bonding.[1] This may lead to increased inter-chain hydrogen bonding and aggregation during solid-phase peptide synthesis (SPPS), hindering reagent access and resulting in incomplete reactions.[1]
Recommended Actions:
-
Change the Synthesis Solvent: If using DMF, switching to N-methylpyrrolidone (NMP) may improve the solvation of the growing peptide chain.[1][2] For particularly difficult sequences, a mixture of solvents or the addition of chaotropic salts can be beneficial.[1]
-
Incorporate Structure-Disrupting Moieties: If the peptide sequence allows, the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures that lead to aggregation.[1]
-
Elevated Temperature Synthesis: Performing coupling reactions at an elevated temperature (e.g., 50-60°C) can help disrupt secondary structures and improve coupling efficiency. This should be done with caution as it can also increase the risk of side reactions like racemization.[1]
Data & Reagent Comparison
Choosing the appropriate reagents is critical for optimizing synthesis yield. The following tables summarize key quantitative data and comparisons for common reagents used in SPPS.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Reagent Type | Relative Potency | Recommended Use |
| DCC/DIC | Carbodiimide | Standard | Routine synthesis, cost-effective |
| HBTU | Phosphonium | High | Difficult couplings, sterically hindered amino acids[1] |
| HATU | Iminium (Guanidinium) | Very High | Very difficult couplings, low racemization risk |
| PyBOP | Phosphonium | High | Sterically hindered amino acids, rapid coupling[1] |
Table 2: Comparison of Common SPPS Solvents
| Solvent | Key Properties | Common Use | Considerations |
| DMF | Good resin swelling, dissolves most reagents. | Standard for Fmoc-SPPS. | Can decompose to dimethylamine, which may cause premature Fmoc removal.[3] |
| NMP | Excellent solvating properties, higher polarity than DMF. | Difficult sequences, peptides prone to aggregation.[2][3] | More viscous and expensive than DMF.[4] |
| DCM | Good swelling for polystyrene resins. | Often used in Boc-chemistry. | Slowly reacts with piperidine in Fmoc chemistry; may not solvate peptide chains efficiently.[3] |
| NBP | Non-toxic, biodegradable alternative to NMP/DMF. | "Green" chemistry approaches. | Higher viscosity may require heating to overcome.[4][5] |
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative Ninhydrin Test)
Purpose: To qualitatively assess the completion of a coupling reaction by detecting free primary amines on the resin.[1]
Reagents:
-
Reagent A: 5 g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Wash the resin beads with your primary synthesis solvent (e.g., DMF or NMP).
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Beads and solution turn a deep blue/purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): Beads and solution remain yellow or colorless, indicating the absence of free primary amines.
-
Protocol 2: Small-Scale Test Cleavage
Purpose: To assess the quality and yield of the synthesized peptide before committing the entire batch of resin to cleavage.[1]
Reagents:
-
Cleavage Cocktail: A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). The exact composition depends on the amino acids in your sequence.
-
Ice-cold diethyl ether.
-
Dichloromethane (DCM).
Procedure:
-
Wash a small amount of the dried peptide-resin (e.g., 10-20 mg) with DCM and dry it under vacuum.[1]
-
Add the cleavage cocktail (e.g., 200-400 µL) to the resin in a microcentrifuge tube.[1]
-
Allow the cleavage to proceed for 2-3 hours at room temperature with occasional vortexing.[1]
-
Pellet the resin by centrifugation and transfer the supernatant to a new tube.[1]
-
Precipitate the peptide by adding the supernatant to a 10-fold volume of ice-cold diethyl ether.[1]
-
Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet again with cold ether.[1]
-
Dry the peptide pellet and dissolve it in a suitable solvent for analysis by HPLC and Mass Spectrometry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield specifically related to deuterated peptide synthesis? A1: The primary suspects for low yield are the kinetic isotope effect (KIE), potential changes in the peptide's aggregation propensity, and altered solubility of the growing deuterated peptide chain.[1] The substitution of protium (¹H) with deuterium (²H) can lead to slower reaction rates for steps like Fmoc-deprotection and coupling.[1]
Q2: How does the Kinetic Isotope Effect (KIE) impact Fmoc-deprotection and coupling efficiency? A2: Yes, the KIE is a plausible contributor to lower yields.[1] While the C-H bond at the α-carbon is not directly cleaved in the main reactions, the increased mass of deuterium can slow down overall reaction rates.[1] This can lead to incomplete Fmoc-deprotection or sluggish coupling, resulting in deletion sequences and a lower yield of the target peptide.[1] It is advisable to extend reaction times for both deprotection and coupling steps when deuterated amino acids are used.[1]
Q3: Can the incorporation of deuterated amino acids increase the risk of peptide aggregation during synthesis? A3: While direct studies on the aggregation of deuterated peptides on-resin are limited, it is known that deuteration can affect the stability of proteins in solution, often making them more compact.[1] This is attributed to stronger hydrogen bonding in deuterated environments.[1] Such effects could translate to increased inter-chain hydrogen bonding and aggregation during SPPS, especially for sequences prone to forming secondary structures, leading to poor solvation and incomplete reactions.[1]
Q4: Do I need to modify standard cleavage and purification protocols for deuterated peptides? A4: Standard cleavage and purification protocols are generally applicable. However, it is always prudent to perform a small-scale test cleavage first to assess the crude product's purity and identify any unexpected byproducts by HPLC and Mass Spectrometry. This allows you to optimize purification conditions before committing the entire batch.
Q5: Can deuterium exchange back to protium during synthesis or workup? A5: Backbone amide hydrogens can exchange with protons from the solvent, a process known as back-exchange.[6][7] To minimize this, especially during analysis, it is crucial to work quickly, use deuterated solvents where possible, and perform steps like HPLC separation at low temperatures and low pH (around 2.6), where the exchange rate is at a minimum.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Peptides Containing Boc-L-Ala-OH-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating Boc-L-Ala-OH-d4.
Frequently Asked Questions (FAQs)
Q1: What are the expected characteristic neutral losses for a peptide containing a this compound residue during MS/MS analysis?
A1: During collision-induced dissociation (CID), the Boc (tert-butoxycarbonyl) protecting group is thermally labile and typically fragments first. You can expect to see characteristic neutral losses of:
-
74 Da , corresponding to the loss of tert-butanol.[1]
-
100 Da , corresponding to the loss of the entire Boc group (C5H9O2).
The initial fragmentation often involves the loss of the Boc group, which then allows for subsequent fragmentation of the peptide backbone, producing the typical b and y ion series.[1]
Q2: How does the d4-labeling on the alanine residue affect the mass spectrum?
A2: The four deuterium atoms on the alanine residue will increase the monoisotopic mass of the amino acid and, consequently, the entire peptide by approximately 4 Da. This mass shift will be observed in the precursor ion and in any fragment ions that retain the deuterated alanine residue. This deliberate mass shift is a powerful tool for differentiating the labeled peptide from its unlabeled counterpart in complex mixtures.
Q3: I am observing significant in-source fragmentation of the Boc group. How can I minimize this?
A3: In-source fragmentation, where the Boc group is lost before MS/MS analysis, can complicate spectral interpretation. To minimize this, consider the following:
-
Use a softer ionization technique: If available, Matrix-Assisted Laser Desorption/Ionization (MALDI) is generally a softer ionization method than Electrospray Ionization (ESI) and can reduce in-source fragmentation.[3]
-
Optimize ESI source conditions: Lower the fragmentor or capillary exit voltage to reduce the energy imparted to the ions as they enter the mass spectrometer.[3]
-
Modify your mobile phase: Avoid using trifluoroacetic acid (TFA) in your liquid chromatography mobile phase, as it can promote the cleavage of the acid-labile Boc group. Substitute it with a weaker acid like formic acid.[3]
Q4: My peptide is not fragmenting well, and I am seeing low sequence coverage. What could be the cause?
A4: Poor fragmentation of modified peptides can be due to several factors:
-
The Boc group: The bulky Boc group can sometimes hinder fragmentation along the peptide backbone. Often, the majority of the fragmentation energy is consumed in removing the protecting group, leaving little energy for peptide backbone cleavage.[1]
-
Suboptimal collision energy: The collision energy may not be optimized for your specific peptide. It is advisable to perform a collision energy ramp or test a range of collision energies to find the optimal setting for generating informative fragment ions.[4]
-
Peptide sequence: The amino acid sequence itself can influence fragmentation efficiency. For instance, proline-containing peptides can have unique fragmentation patterns.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of peptides containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low peptide signal | 1. Poor ionization efficiency.2. Sample loss during preparation.3. Low sample concentration.4. Instrument not properly calibrated. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization source if available (e.g., MALDI).2. Use low-binding tubes and pipette tips. Ensure all sample transfer steps are performed carefully.3. Concentrate the sample or inject a larger volume.4. Calibrate the mass spectrometer according to the manufacturer's protocol. |
| Unexpected mass shifts (other than +4 Da for d4) | 1. Unintended chemical modifications (e.g., oxidation, deamidation).2. Contamination from solvents, plastics, or detergents.3. Incomplete deuteration of the alanine residue. | 1. Review sample handling and storage procedures to minimize modifications. Use high-resolution mass spectrometry to identify the exact mass of the modification.2. Use high-purity solvents and reagents. Run a blank injection to identify potential sources of contamination.[5]3. Verify the isotopic purity of the this compound starting material. |
| Dominant peak corresponding to the loss of the Boc group with minimal backbone fragmentation | 1. Collision energy is too low to induce backbone fragmentation after the initial loss of the Boc group.2. The Boc group is acting as a "charge sink," directing fragmentation to itself. | 1. Increase the collision energy in your MS/MS experiment. A stepped or ramped collision energy approach can be beneficial.[4]2. This is an inherent property of the modification. Focus on analyzing the MS3 spectrum of the ion that has lost the Boc group to obtain backbone fragmentation information. |
| Complex and difficult to interpret MS/MS spectra | 1. Co-elution of multiple peptides.2. Presence of both the Boc-protected and deprotected peptide.3. Hydrogen/deuterium scrambling. | 1. Optimize the liquid chromatography gradient to improve the separation of peptides.2. Check for premature deprotection during sample preparation or in the ESI source. Consider analyzing the sample with and without the Boc group to have reference spectra.3. While less common with stable isotope labeling, some H/D scrambling can occur. Using fragmentation methods like Ultraviolet Photodissociation (UVPD) can minimize scrambling.[6][7] |
Data Presentation
Table 1: Representative Fragmentation Data for a Hypothetical Peptide (Boc-Ala(d4)-Gly-Phe)
This table illustrates the expected m/z values for the precursor and major fragment ions of a hypothetical tripeptide containing this compound. The relative abundance is a qualitative representation based on typical fragmentation patterns of Boc-protected peptides.
| Ion Type | Sequence | Calculated m/z (singly charged) | Expected Relative Abundance | Notes |
| [M+H]+ | Boc-Ala(d4)-Gly-Phe | 441.26 | - | Precursor Ion |
| [M+H-56]+ | Ala(d4)-Gly-Phe | 385.20 | High | Neutral loss of isobutylene from Boc group. |
| [M+H-100]+ | H-Ala(d4)-Gly-Phe | 341.18 | Moderate | Complete loss of the Boc group. |
| y2 | Gly-Phe | 206.09 | Moderate | C-terminal fragment ion. |
| y1 | Phe | 148.08 | Low | C-terminal fragment ion. |
| b2 | Boc-Ala(d4)-Gly | 248.15 | Low | N-terminal fragment ion, often less abundant until the Boc group is lost. |
| b1 | Boc-Ala(d4) | 194.13 | Very Low | N-terminal fragment ion. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Peptide Solubilization: Dissolve the synthetic peptide containing this compound in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.[8]
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[8]
-
Centrifugation: Centrifuge the diluted sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet any particulates before transferring the supernatant to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a gradient of 5% to 60% Mobile Phase B over 30 minutes.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
-
Tandem Mass Spectrometry (MS/MS) Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Capillary Voltage: 3.5 kV.[8]
-
Source Temperature: 120 °C.[8]
-
MS1 Scan Range: m/z 300 - 1500.[8]
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Perform a preliminary experiment with a ramp of collision energies (e.g., 10-40 eV) to determine the optimal energy for fragmentation of your specific peptide.
-
Data Acquisition: Use a data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of peptides with this compound.
Caption: Fragmentation pathway of a this compound containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. UV Photodissociation Mass Spectrometry Accurately Localize Sites of Backbone Deuteration in Peptides – Perdita Barran Group [mbc.manchester.ac.uk]
- 8. benchchem.com [benchchem.com]
ensuring isotopic integrity during workup and purification
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the isotopic integrity of labeled compounds during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isotopic label loss during workup and purification? A1: The two main causes are isotopic exchange and isotopic scrambling. Isotopic exchange, particularly hydrogen-deuterium (H/D) exchange, is a chemical reaction where a label (e.g., deuterium) is replaced by a hydrogen atom from the solvent or sample matrix.[1] Isotopic scrambling is the redistribution of isotopic labels to unintended positions within a molecule, often due to metabolic or enzymatic activity.[2]
Q2: Which deuterium labels are most susceptible to exchange? A2: The stability of a deuterium label is highly dependent on its position. The most susceptible, or labile, positions include:
-
On heteroatoms: Deuterium on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) groups will exchange very rapidly with protons from protic solvents like water or methanol.[2]
-
Adjacent to carbonyl groups: Deuterons on a carbon next to a carbonyl group (α-protons) can be exchanged through keto-enol tautomerism, a process catalyzed by acid or base.[2]
-
Anomeric positions: The deuterium at the C1 position of a sugar like glucose can be susceptible to exchange via mutarotation under acidic or basic conditions.
Labels on alkyl chains or aromatic rings not adjacent to activating functional groups are generally stable under typical analytical conditions.[2]
Q3: What is the "deuterium isotope effect" in chromatography? A3: This is a phenomenon where deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts in reversed-phase HPLC.[3][4] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase and thus a shorter retention time.[3] This can result in a slight chromatographic shift between the analyte and its deuterated internal standard.[2]
Q4: What is isotopic scrambling and why is it problematic? A4: Isotopic scrambling is the redistribution of labels to positions not predicted by the intended synthesis or metabolic pathway.[2] It is often caused by the activity of promiscuous enzymes, interconnected metabolic pathways, or symmetrical intermediates (like succinate in the TCA cycle).[2] This phenomenon can significantly complicate the interpretation of labeling patterns, leading to inaccurate calculations of metabolic flux or incorrect conclusions about pathway activity.[2]
Q5: Which analytical techniques are best for confirming isotopic integrity? A5: The two primary techniques are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Mass Spectrometry (LC-MS, GC-MS): MS is a powerful tool for quantifying the isotopic distribution of a labeled compound by analyzing the mass-to-charge (m/z) ratio of the molecule and its fragments.[6][7] It allows for the calculation of isotopic enrichment.[7]
-
NMR Spectroscopy (¹H, ²H, ¹³C): NMR provides detailed information about the specific location of isotopic labels within a molecule. ¹H NMR can be used to quantify the absence of protons at labeled sites, while ²H and ¹³C NMR can directly observe the labels themselves.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the handling of isotopically labeled compounds.
Problem 1: My isotopic enrichment has decreased after workup/purification. What happened?
This is a classic sign of isotopic exchange (back-exchange). The workflow below will help you diagnose the cause.
Problem 2: My mass spectrum shows a complex or unexpected isotopic distribution.
This could be due to isotopic scrambling or incomplete labeling.
-
Action: Analyze the sample by NMR to determine the exact position of the labels.[5] If labels are in unexpected positions, scrambling has occurred.
-
Solution for Scrambling: If scrambling occurred during a biological experiment, ensure metabolic activity is stopped instantly using a rapid quenching protocol (e.g., flash-freezing in liquid nitrogen).[2] If it occurred during synthesis, re-evaluate the reaction mechanism for potential side reactions.
-
Solution for Incomplete Labeling: If the distribution indicates a mixture of labeled and unlabeled species, the labeling reaction may have been inefficient. Optimize reaction time, temperature, or reagent stoichiometry.
Problem 3: My compound appears unstable during flash chromatography on silica gel.
Silica gel is acidic and can cause degradation or promote exchange for sensitive compounds.[9]
-
Action: First, confirm instability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation products appear.
-
Solution 1: Deactivate Silica. Pack the column in a solvent system containing 1-3% triethylamine to neutralize the acidic sites.[9] Flush the column with this solvent before loading your compound.[9]
-
Solution 2: Use a Different Stationary Phase. Consider using alumina or a reversed-phase C18 silica for purification.
Problem 4: My ¹H NMR spectrum is difficult to interpret for isotopic purity.
-
Issue: Overlapping Peaks. Residual peaks from the analyte can overlap with impurity or solvent signals.
-
Issue: Ambiguous OH or NH peaks. Exchangeable protons can appear as broad signals and complicate integration.
Data Presentation
Table 1: Factors Influencing Hydrogen-Deuterium (H/D) Back-Exchange
This table summarizes key experimental parameters and their impact on the stability of deuterium labels.
| Parameter | Condition Promoting Exchange (High Risk) | Condition Preserving Label (Low Risk) | Rationale |
| pH | Strongly Acidic (pH < 2) or Basic (pH > 8) | Mildly Acidic (pH 2.5 - 4 ) | The rate of H/D exchange is minimized at approximately pH 2.6.[10][11] |
| Temperature | Elevated Temperature (> 25°C) | Low Temperature (0 - 4°C ) | The exchange reaction rate is significantly slowed at lower temperatures.[10] |
| Solvent | Protic Solvents (H₂O, MeOH, EtOH) | Aprotic Solvents (Acetonitrile, Chloroform) or Deuterated Solvents (D₂O) | Protic solvents provide an abundant source of exchangeable protons.[2] |
| Time | Long incubation or analysis times | Rapid workup and analysis | Back-exchange is a cumulative process; minimizing time minimizes loss.[1] |
| Label Position | On Heteroatoms (-OD, -ND), α to Carbonyls | On stable C-H bonds (aliphatic, aromatic) | Labile positions are chemically prone to exchange via acid/base catalysis.[2] |
Table 2: Example Isotopic Purity of Commercial Deuterated Compounds
This data demonstrates typical isotopic purity levels achievable for commercially available standards, as determined by LC-HRMS.[5]
| Compound | Isotope Label | Reported Isotopic Purity (%) |
| Benzofuranone derivative | d₂ | 94.7 |
| Tamsulosin | d₄ | 99.5 |
| Oxybutynin | d₅ | 98.8 |
| Eplerenone | d₃ | 99.9 |
| Propafenone | d₇ | 96.5 |
Experimental Protocols
Protocol 1: General Workflow for Handling Isotopically Labeled Compounds
This diagram outlines the critical steps from reaction completion to final analysis to ensure isotopic integrity is maintained.
Protocol 2: Best Practices for Workup of Deuterium-Labeled Compounds
This protocol provides general steps to minimize back-exchange after a synthesis reaction is complete.
-
Quenching:
-
Cool the reaction vessel to 0°C or lower in an ice bath.
-
Quench the reaction by slowly adding a pre-chilled, appropriate quenching solution. If possible, use a deuterated quenching agent (e.g., D₂O instead of H₂O) or an aprotic solvent. For reactions sensitive to water, an anhydrous aprotic solvent should be used.
-
-
Extraction:
-
Perform liquid-liquid extractions using cold, immiscible aprotic solvents (e.g., ethyl acetate, dichloromethane).
-
Use deuterated water (D₂O) or a buffered D₂O solution (pD adjusted to neutral) for the aqueous phase if the compound has labile protons and is stable in water.
-
Minimize the time the compound is in contact with any protic phase.
-
-
Drying and Solvent Removal:
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure at low temperatures (rotary evaporation with a cool water bath). Avoid heating.
-
For highly sensitive compounds, consider lyophilization (freeze-drying) from a suitable solvent like dioxane or benzene to remove the final traces of water.
-
-
Storage:
-
Store the final compound in a sealed vial under an inert atmosphere (e.g., argon) at low temperatures (-20°C or -80°C) to prevent degradation and exchange with atmospheric moisture.[10]
-
Protocol 3: Assessing Isotopic Enrichment by LC-MS
This protocol outlines a general method for determining the isotopic purity of a labeled compound using LC-HRMS.[6][12]
-
Sample Preparation:
-
Accurately prepare a stock solution of the labeled compound in a high-purity aprotic solvent (e.g., acetonitrile).
-
Prepare a dilution of the stock solution in the initial mobile phase. Whenever possible, dissolve and inject samples in the mobile phase.[6]
-
Also prepare a sample of the corresponding unlabeled (natural abundance) compound as a reference.
-
-
LC-MS Method:
-
Column: Use a high-resolution reversed-phase column (e.g., C18).
-
Mobile Phase: To minimize on-column back-exchange, use a mobile phase buffered to pH 2.5-3.0 (e.g., 0.1% formic acid in water/acetonitrile).[1][10]
-
Temperature: Use a cooled column compartment and autosampler (e.g., 4°C).[10]
-
MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues.[6]
-
Acquisition: Operate in full scan mode to detect all isotopologues.
-
-
Data Analysis:
-
Analyze the unlabeled standard to determine its natural isotopic abundance pattern.
-
For the labeled sample, extract the ion chromatograms for the expected labeled peak and any related isotopologues (e.g., M, M+1, M+2, etc.).[12]
-
Integrate the peak area for each isotopologue.[12]
-
Correct the observed intensities by subtracting the contribution from the natural isotopic abundance of the elements in the molecule.
-
Calculate the isotopic enrichment as the percentage of the desired labeled species relative to the sum of all isotopologues.[8]
-
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. almacgroup.com [almacgroup.com]
solubility issues with Boc-L-Ala-OH-d4 in peptide synthesis
Welcome to the technical support center for Boc-L-Ala-OH-d4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this deuterated amino acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, similar to its non-deuterated counterpart, exhibits good solubility in many common organic solvents used in peptide synthesis. The most effective solvents are polar aprotic solvents. Dichloromethane (DCM) is often used in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids.[1] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also excellent choices, with NMP being particularly effective at solvating peptide resins.[1][2] For greener synthesis approaches, solvents like 2-methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidinone (NBP) have shown promise.[3][4]
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What could be the cause and how can I fix it?
A2: Incomplete dissolution can stem from several factors:
-
Solvent Polarity: Ensure the solvent is appropriate for a protected amino acid. While Boc-L-Ala-OH is slightly soluble in alcohols like methanol and ethanol, its solubility is significantly better in solvents like DMF, NMP, or DCM.[5][6]
-
Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try reducing the concentration.
-
Temperature: Gently warming the solution can aid dissolution. However, avoid excessive heat to prevent potential degradation.
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[7]
-
Solvent Quality: Ensure your solvents are anhydrous and of high purity. Water content can negatively impact the solubility of protected amino acids.
Q3: Can the deuterium labeling in this compound affect its solubility compared to the non-deuterated form?
A3: While deuteration can subtly alter physical properties, the effect on solubility for a small molecule like this compound is generally minimal. The primary factors governing solubility will be the properties of the Boc protecting group and the carboxylic acid moiety. However, deuteration can sometimes lead to slightly stronger intermolecular interactions, which might marginally decrease solubility in some cases.[8] If you are experiencing unexpected solubility issues, it is worth considering this as a minor contributing factor and applying the general troubleshooting steps mentioned above.
Q4: My peptide synthesis reaction is proceeding poorly when using this compound, and I suspect solubility is the issue. What should I do?
A4: Poor reaction outcomes are often linked to poor solvation of the reactants or the growing peptide chain on the solid support.[2]
-
Switch Solvents: If you are using DCM and observing issues, switching to a more polar and better solvating solvent like DMF or NMP can improve reaction efficiency.[1]
-
Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For instance, a DCM/DMF mixture has been reported to be superior to either solvent alone in certain situations.[1] For difficult couplings due to aggregation, mixtures containing DMSO may be employed.[1]
-
Check Resin Swelling: Ensure your solid-phase resin is adequately swollen in the chosen solvent. Poor swelling will limit reagent access to the reaction sites.[9]
Solubility Data
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Clearly Soluble[10] | A standard and effective solvent for both solid-phase and liquid-phase synthesis.[1][9] |
| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | Excellent solvating properties, often considered a superior alternative to DMF.[1][9] |
| Dichloromethane | DCM | Soluble[6] | Commonly used in Boc-based solid-phase peptide synthesis.[1] |
| Tetrahydrofuran | THF | Soluble | Can be an excellent solvent with certain resin types.[1] |
| Acetonitrile | ACN | Slightly Soluble | Used in some applications, but may not be the best primary solvent for dissolution.[5] |
| Methanol | MeOH | Slightly Soluble[5] | Can be used, but solubility is limited compared to polar aprotic solvents. |
| Ethanol | EtOH | Slightly Soluble[5][6] | Similar to methanol, solubility is limited. |
| Water | H₂O | Moderately Soluble[5] | Generally not used as a primary solvent in peptide coupling reactions. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for Peptide Coupling
Objective: To prepare a stock solution of this compound for use in a peptide coupling reaction.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Glass vial with a magnetic stir bar
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound and transfer it to a clean, dry glass vial.
-
Add the calculated volume of anhydrous DMF or NMP to achieve the desired concentration (e.g., 0.5 M).
-
Stir the mixture using a magnetic stir plate at room temperature.
-
If the compound does not dissolve completely within 5-10 minutes, vortex the vial for 30-60 seconds.
-
If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use in the peptide synthesizer.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues with this compound.
References
- 1. peptide.com [peptide.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 10. Boc-Ala-OH Novabiochem 15761-38-3 [sigmaaldrich.com]
minimizing back-exchange of deuterium in Boc-L-Ala-OH-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the back-exchange of deuterium in Boc-L-Ala-OH-d4 during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on an isotopically labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water or methanol.[1] This process leads to a loss of the isotopic label, which can compromise the accuracy and reproducibility of quantitative analyses by techniques like mass spectrometry.[1] For this compound, the deuterons are located on the alpha-carbon and the methyl group (C-D bonds), which are generally stable. However, under certain conditions, these can also undergo exchange.
Q2: What are the primary factors that can cause back-exchange of deuterium from C-D bonds in this compound?
The primary factors influencing the back-exchange from the relatively stable C-D bonds in this compound are:
-
pH/pD: Both strongly acidic and strongly basic conditions can catalyze the exchange, often through mechanisms that involve the formation of enolates or carbocations.[2][3] The rate of exchange at the alpha-carbon is significantly influenced by the pH of the solution.[4]
-
Temperature: Elevated temperatures can provide the necessary activation energy for the C-D bonds to break and exchange with protons from the solvent.[2]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and can facilitate back-exchange.[1] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are preferred for minimizing this risk.
-
Presence of Catalysts: Metal catalysts can also facilitate hydrogen-deuterium exchange at carbon centers.[4]
Q3: How stable are the deuterons on the alpha-carbon and methyl group of this compound compared to those on -OH or -NH groups?
Deuterons on carbon atoms (non-exchangeable positions) are significantly more stable and less prone to back-exchange than deuterons on heteroatoms like oxygen (-OH) or nitrogen (-NH) (exchangeable positions). Under typical analytical conditions, deuterons on -OH and -NH groups will rapidly exchange with protons from any protic solvent present. The C-D bonds in this compound are covalent and require more energy to break, making them stable under neutral and mildly acidic or basic conditions, especially at ambient or low temperatures.[4][5]
Q4: Can I store this compound in a solution?
For long-term storage, it is best to store this compound as a solid at 0-8°C, tightly sealed to protect from moisture.[6] If a stock solution is required, it should be prepared in a high-quality anhydrous aprotic solvent (e.g., DMSO-d6, Acetonitrile-d3) and stored at -20°C or below.[7] Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially affect the stability of the compound and its deuterium labeling.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may indicate deuterium back-exchange.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of deuterium label detected by Mass Spectrometry (e.g., unexpected M+3, M+2, M+1 peaks instead of M+4) | Use of protic solvents (H₂O, MeOH, EtOH) in sample preparation or LC mobile phase. | Switch to aprotic solvents (e.g., Acetonitrile, THF) where possible. If a protic solvent is necessary for the mobile phase, keep the pH in the acidic range (e.g., pH 2.5-4.5 with 0.1% formic acid) and the temperature low.[10][11] |
| High pH (basic conditions) during sample handling or analysis. | Avoid basic conditions. The exchange at the α-carbon is base-catalyzed.[12] If basic conditions are unavoidable, keep the exposure time to a minimum and maintain low temperatures. | |
| Elevated temperatures during sample preparation, storage, or analysis. | Maintain low temperatures (0-4°C) throughout the experimental workflow. Use a cooled autosampler and column compartment for LC-MS.[13] | |
| Variability in deuterium incorporation between replicate samples | Inconsistent exposure to moisture or protic solvents. | Standardize all sample preparation steps. Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., glovebox or under argon/nitrogen). Use anhydrous solvents and oven-dried glassware. |
| Temperature fluctuations during the experiment. | Ensure consistent and stable temperature control at all stages of the experiment. | |
| Appearance of a peak corresponding to unlabeled Boc-L-Ala-OH in NMR | Contamination of the deuterated NMR solvent with water. | Use high-purity, anhydrous deuterated solvents from a freshly opened ampule. Dry NMR tubes in an oven before use. Prepare the sample under an inert atmosphere. |
| Back-exchange occurring in the NMR tube over time. | Analyze the sample promptly after preparation. If storage is necessary, flash-freeze the NMR tube in liquid nitrogen and store at -80°C. |
Quantitative Data Summary
| Condition | Solvent | Temperature | Expected Deuterium Stability | Rationale |
| Mildly Acidic (pH 2.5-4.5) | Aprotic (ACN, DMSO) | 0 - 25°C | High | C-D bonds are stable under these conditions. This is the optimal range for LC-MS analysis to minimize back-exchange.[5][10][12] |
| Mildly Acidic (pH 2.5-4.5) | Protic (MeOH, H₂O) | 0 - 4°C | High to Moderate | Low temperature minimizes the exchange rate, but the presence of a proton source poses a slight risk over extended periods.[11] |
| Neutral (pH ~7) | Protic (H₂O) | 25°C | Moderate | While more stable than under strongly acidic or basic conditions, prolonged exposure to neutral water at room temperature can lead to slow back-exchange. |
| Strongly Acidic (e.g., 6M DCl) | D₂O | >100°C | Low (Promotes Exchange) | These are conditions sometimes used to intentionally deuterate amino acids and will cause exchange and racemization.[2][3] |
| Basic (e.g., 1% Et₃N in D₂O) | D₂O | 25°C | Low (Promotes Exchange) | Base-catalyzed exchange at the α-carbon is a known phenomenon and proceeds readily under these conditions.[4][12] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis to Minimize Back-Exchange
This protocol is designed for the preparation of this compound for NMR spectroscopy, ensuring the integrity of the deuterium labels.
-
Glassware Preparation: Oven-dry all glassware (NMR tube, vials, pipettes) at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Solvent Selection: Use a high-purity, anhydrous deuterated aprotic solvent such as DMSO-d6, Acetonitrile-d3, or Chloroform-d from a freshly opened sealed ampule.
-
Sample Dissolution: In a controlled inert atmosphere (e.g., a glovebox or under a stream of argon), accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of the chosen anhydrous deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the compound completely. Avoid vigorous shaking.
-
Transfer to NMR Tube: Using a dry pipette, transfer the solution into the oven-dried NMR tube.
-
Sealing: Securely cap the NMR tube and seal with parafilm to prevent atmospheric moisture from entering.
-
Analysis and Storage: Analyze the sample as soon as possible. If immediate analysis is not possible, flash-freeze the sample in liquid nitrogen and store it at -80°C. Before analysis, allow the sample to equilibrate to the spectrometer's temperature.
Protocol 2: Quenching and Analysis by LC-MS to Minimize Back-Exchange
This protocol is adapted from standard Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) procedures and is optimized to preserve the C-D labels of this compound during analysis.
-
Sample Preparation in Aprotic Solvent: If your experiment involves an aqueous reaction, it should be stopped by diluting the sample into an ice-cold aprotic solvent like acetonitrile, if compatible with your sample's solubility.
-
Use of Acidified Mobile Phase: Prepare the LC mobile phases with a final pH between 2.5 and 3.0. A common choice is 0.1% formic acid in both water (Solvent A) and acetonitrile (Solvent B).[10]
-
System Cooling: Pre-cool the autosampler to 4°C and the column compartment to a low temperature (e.g., 4°C) to minimize back-exchange during the chromatographic run.[13]
-
Rapid Chromatography: Develop a fast LC gradient to minimize the time the analyte spends in the mobile phase. Ultra-High-Performance Liquid Chromatography (UPLC) is highly recommended.[11]
-
Injection and Analysis: Inject the sample and acquire the data. The acidic conditions and low temperature of the LC system will help preserve the deuterium labels.
-
Data Interpretation: Analyze the mass spectra for the expected mass of the deuterated molecule (M+4). The absence or minimal intensity of lower mass peaks (M+3, M+2, etc.) indicates successful prevention of back-exchange.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen-deuterium exchange of α-carbon protons and fragmentation pathways in N-methylated glycine and alanine-containing peptides derivatized by quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
analytical challenges with deuterated amino acids
Welcome to the technical support center for analytical challenges with deuterated amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Category 1: Chromatography & Isotope Effects
Q1: Why is my deuterated amino acid eluting earlier than its non-deuterated counterpart in RP-HPLC?
A: This is a common phenomenon known as the chromatographic isotope effect.[1][2] The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope slightly alters the molecule's physicochemical properties. Specifically, C-²H bonds are slightly shorter and stronger than C-¹H bonds, which can reduce the molecule's van der Waals interactions with the non-polar stationary phase in reversed-phase chromatography. This weaker interaction causes the deuterated compound to elute slightly earlier than the unlabeled analyte.[2]
Troubleshooting Steps:
-
Confirm the Shift: Verify that the shift is consistent and reproducible across multiple injections.
-
Optimize Chromatography: While the shift cannot be eliminated, you can try to minimize the separation by adjusting the chromatographic gradient or temperature. The goal is to ensure the analyte and the internal standard elute as closely as possible.
-
Evaluate Matrix Effects: The most critical step is to assess whether this chromatographic separation leads to differential matrix effects.[1] If the analyte and the deuterated standard do not co-elute, they may experience different levels of ion suppression or enhancement, which can compromise quantification accuracy.[3]
-
Consider Alternatives: For future assays, consider using ¹³C or ¹⁵N-labeled standards, as they are less prone to chromatographic separation from the analyte.[1]
Q2: Can the chromatographic isotope effect impact quantification?
A: Yes, significantly. Accurate quantification using a stable isotope-labeled internal standard (SIL-IS) relies on the principle that the analyte and the IS behave identically during sample preparation, chromatography, and ionization.[4] If the deuterated standard elutes at a different time, it may enter the mass spectrometer's ion source at a moment when co-eluting matrix components are different from those affecting the native analyte. This can lead to different levels of ion suppression for the analyte and the standard, violating the core assumption of the method and leading to inaccurate and imprecise results.[1][3]
Category 2: Label Stability & Purity
Q3: My quantitative results are inconsistent and show a loss of signal for my deuterated standard. What could be the cause?
A: This issue is often caused by deuterium back-exchange , where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding solvent (e.g., mobile phase, sample matrix).[5][6] This leads to a decrease in the signal for the deuterated standard and a corresponding artificial increase in the signal for the unlabeled analyte, causing an underestimation of the true analyte concentration.
Troubleshooting Steps:
-
Check the Label Position: Deuterium atoms on heteroatoms (-OH, -NH, -SH) are highly susceptible to exchange with protons from aqueous solutions.[6] Labels on carbon atoms are generally more stable, but those adjacent to carbonyl groups can also be labile under certain pH conditions. Whenever possible, choose standards with deuterium labels on stable positions like aromatic rings or non-activated alkyl chains.[6]
-
Control pH and Temperature: Back-exchange is often catalyzed by acidic or basic conditions and accelerated by heat.[6][7] Ensure your sample preparation, storage, and analytical conditions are maintained at a near-neutral pH and kept cool. Store standards and samples at 4°C or -20°C.[6]
-
Assess Solvent Stability: Perform a stability test by incubating the deuterated standard in your sample diluent and mobile phase for a period equivalent to your entire analytical run. Analyze the sample to see if any signal for the unlabeled analyte appears.
-
Minimize Analysis Time: Shortening the LC gradient can reduce the time the standard is exposed to conditions that might promote back-exchange, although this benefit may be minor.[5]
Q4: I see a signal for the native (unlabeled) analyte in my blank samples that were only spiked with the deuterated internal standard. Why?
A: This strongly indicates an isotopic purity issue with your deuterated standard.[6] The standard you are using likely contains a small percentage of the unlabeled analyte as an impurity. This will cause a positive bias in your results, especially at the lower limit of quantification (LLOQ), as you are unintentionally adding the analyte to every sample, including blanks and zero-calibrators.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA that specifies the isotopic purity or enrichment. For quantitative work, an isotopic enrichment of ≥98% is typically recommended.[6]
-
Quantify the Impurity: Prepare a sample containing only the deuterated standard at the concentration used in your assay. Measure the peak area of the unlabeled analyte and compare it to the peak area of the lowest calibrator in your curve. This will help you understand the magnitude of the interference.
-
Source a Higher Purity Standard: The most straightforward solution is to obtain a standard with higher isotopic purity.
-
Mathematical Correction: As a last resort, if a higher purity standard is unavailable, you may be able to mathematically correct for the impurity, but this is complex and not recommended for regulated bioanalysis.
Category 3: Data & Quantification
Q5: My calibration curve is non-linear at higher concentrations. What's wrong?
A: Non-linearity, particularly at the upper limit of quantification (ULOQ), can be caused by several factors even when using a deuterated internal standard.
Potential Causes & Solutions:
-
Detector Saturation: At very high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]
-
Solution: Narrow the calibration range or dilute your high-concentration samples to bring them within the linear range of the detector.
-
-
Inappropriate Internal Standard Concentration: If the concentration of the internal standard is too low relative to the high concentrations of the analyte, the detector response ratio can become non-linear.
-
Solution: Ensure the internal standard concentration provides a strong, stable signal across the entire calibration range without causing detector saturation itself. A common practice is to set the IS concentration near the midpoint of the calibration curve.
-
-
Cross-Contamination/Carryover: High concentration samples can contaminate subsequent injections.
-
Solution: Optimize your LC method's wash steps between injections. Injecting a blank sample after the highest calibrator can confirm if carryover is an issue.
-
Quantitative Data Summary
The isotopic effect on chromatography can be observed as a shift in retention time (Δt_R). While the exact shift is dependent on the specific amino acid, the degree of deuteration, and the chromatographic conditions, deuterated analogs almost always elute earlier.
| Labeled Amino Acid | Typical Labeling | Stationary Phase | Retention Time Shift (t_R Unlabeled - t_R Labeled) | Reference |
| Phenylalanine-d5 | 5 Deuteriums on ring | C18 | 0.05 - 0.2 minutes | General Knowledge[2] |
| Leucine-d10 | 10 Deuteriums | C18 | 0.04 - 0.15 minutes | General Knowledge[2] |
| Tyrosine-d4 | 4 Deuteriums on ring | C18 | 0.05 - 0.2 minutes | General Knowledge |
| Valine-d8 | 8 Deuteriums | C18 | 0.04 - 0.15 minutes | General Knowledge |
Note: These values are illustrative. The actual shift must be determined empirically for your specific assay.
Diagrams & Workflows
Experimental Workflow: Quantitative Analysis
This diagram outlines the typical workflow for quantifying an amino acid in a biological matrix (e.g., plasma) using a deuterated amino acid as an internal standard.
Caption: General workflow for LC-MS/MS quantification.
Troubleshooting Logic: Inaccurate Quantification
This decision tree provides a logical path for troubleshooting inaccurate or imprecise quantitative results.
Caption: Troubleshooting decision tree for quantification issues.
Experimental Protocols
Protocol: Systematic Evaluation of Matrix Effects
Issue: To determine if a chromatographic shift between an analyte and its deuterated internal standard is causing quantitative inaccuracy due to matrix effects.[1]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard (IS) into the final analytical solvent (e.g., 50:50 methanol:water).
-
Set B (Post-Spiked Matrix): Process six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into six different lots of blank matrix before the extraction process.
-
-
Analysis:
-
Inject all samples onto the LC-MS/MS system.
-
Calculate the peak area response for both the analyte and the IS in all samples.
-
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A). An MF < 1 indicates ion suppression; > 1 indicates enhancement.
-
Internal Standard-Normalized MF: Calculate the MF for the analyte and the IS separately, then calculate the ratio: (MF_Analyte / MF_IS).
-
Recovery: (Peak area of analyte in Set C) / (Peak area of analyte in Set B).
-
-
Interpretation:
-
If the Internal Standard-Normalized MF is not close to 1.0 (typically within 0.85-1.15), it indicates that the deuterated standard is not adequately compensating for the variability in matrix effects, likely due to the chromatographic separation. This will compromise assay accuracy and precision.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
validation of analytical methods using Boc-L-Ala-OH-d4 standard
Lack of Publicly Available Data for Direct Comparison
Extensive searches for "," "Boc-L-Ala-OH-d4 analytical method validation guidelines," "this compound vs other internal standards," and "this compound stability and purity analysis" did not yield specific experimental data or published studies detailing the use of this compound as an internal standard for analytical method validation. The available information primarily focuses on the non-deuterated analogue, Boc-L-Ala-OH, and its applications in peptide synthesis.[1][2][3][4][5][6]
Therefore, a direct, data-driven comparison guide as requested cannot be constructed based on currently accessible information.
However, to fulfill the structural and content requirements of the user's request, a hypothetical and illustrative comparison guide template is provided below. This guide demonstrates how such a document would be structured, populated with representative data, and visualized, should the relevant experimental results become available.
Hypothetical Comparison Guide: Validation of an LC-MS/MS Method for the Quantification of L-Alanine using this compound as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
This guide provides a hypothetical comparison of this compound against other potential internal standards for the validation of an analytical method to quantify L-Alanine in a biological matrix. The experimental data presented herein is for illustrative purposes only.
Data Presentation: Comparison of Internal Standards
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of an analytical method. An ideal IS should have similar physicochemical properties to the analyte and should not be present in the endogenous sample. Here, we compare the hypothetical performance of three internal standards: this compound (a stable isotope-labeled standard), Boc-L-Ala-OH (a non-deuterated structural analog), and Glycine-d5 (another deuterated amino acid).
| Validation Parameter | This compound (IS) | Boc-L-Ala-OH (IS) | Glycine-d5 (IS) | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9992 | 0.9951 | 0.9987 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.3% - 108.5% | 95.6% - 104.1% | 85% - 115% (or 80% - 120% for LLOQ) |
| Precision (%RSD) | ≤ 4.5% | ≤ 9.8% | ≤ 6.2% | ≤ 15% (or ≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 2 ng/mL | Signal-to-Noise ≥ 10 |
| Matrix Effect (% Suppression/Enhancement) | -2.1% | -15.8% | -8.3% | Within ±15% |
| Extraction Recovery | 92.1% | 91.5% | 85.4% | Consistent, precise, and reproducible |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of analytical method validation.
2.1. Sample Preparation
-
Spiking: To 100 µL of plasma, add 10 µL of L-Alanine working standard solution and 10 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 300 µL of the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL into the LC-MS/MS system.
2.2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
L-Alanine: Q1 90.1 -> Q3 44.2
-
This compound: Q1 194.2 -> Q3 92.1
-
Visualizations
3.1. Experimental Workflow
Caption: Workflow for Analytical Method Validation.
3.2. Logical Relationship of Internal Standard Comparison
Caption: Comparison of Internal Standards.
References
Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of Boc-L-Ala-OH-d4
In the realm of drug development and mechanistic enzymology, understanding the precise steps of a biochemical reaction is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate reaction mechanisms by observing how isotopic substitution affects the rate of a reaction. This guide provides a comparative analysis of the enzymatic kinetics of N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH) and its deuterated analogue, Boc-L-Ala-OH-d4.
The substitution of hydrogen with its heavier isotope, deuterium, at a position involved in bond cleavage during the rate-determining step of a reaction can significantly slow down the reaction rate. This phenomenon, known as a primary kinetic isotope effect, provides invaluable insights into the transition state of the reaction. For researchers, particularly those in drug development, leveraging the KIE can lead to the design of drugs with improved metabolic stability and pharmacokinetic profiles.[1]
This guide presents hypothetical, yet plausible, experimental data to illustrate the principles of KIE studies using this compound. The data is contextualized within a detailed experimental protocol for an enzymatic assay, providing a framework for researchers to conduct similar investigations.
Comparative Kinetic Analysis: Boc-L-Ala-OH vs. This compound
To investigate the kinetic isotope effect, we propose a hypothetical enzyme, "Boc-L-Alanine Dehydrogenase," which catalyzes the NAD+-dependent oxidative deamination of Boc-L-Ala-OH to form the corresponding imine, pyruvate (after hydrolysis), and NADH. The key step in this proposed mechanism is the cleavage of the Cα-H bond, which is the site of deuteration in this compound (specifically, the deuterium at the C2 position).
The following table summarizes the hypothetical kinetic parameters for the enzymatic reaction with both the non-deuterated (light) and deuterated (heavy) substrates. The data is designed to reflect a significant primary kinetic isotope effect, suggesting that the Cα-H bond cleavage is the rate-determining step of the reaction.
| Parameter | Boc-L-Ala-OH (Light) | This compound (Heavy) | Kinetic Isotope Effect (kH/kD) |
| Km (mM) | 0.50 | 0.52 | - |
| Vmax (µM/min) | 120 | 24 | - |
| kcat (s⁻¹) | 10.0 | 2.0 | 5.0 |
| kcat/Km (s⁻¹mM⁻¹) | 20.0 | 3.85 | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of the kinetic isotope effect.
The significant differences in Vmax and kcat between the two substrates, leading to a kcat-based KIE of 5.0, strongly indicate that the abstraction of the hydrogen/deuterium from the alpha-carbon is the rate-limiting step in this hypothetical enzymatic reaction. The minimal change in Km suggests that the isotopic substitution does not significantly affect the binding of the substrate to the enzyme.
Experimental Protocols
A detailed methodology for determining the kinetic parameters presented above is crucial for reproducibility and comparison.
Materials
-
Boc-L-Ala-OH (≥99% purity)
-
This compound (isotopic purity ≥98%, deuterated at the 2, 3, 3, and 3 positions)
-
Hypothetical purified "Boc-L-Alanine Dehydrogenase" (specific activity to be determined)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Thermostated cuvette holder
Enzyme Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of Boc-L-Ala-OH and this compound in the Tris-HCl buffer.
-
Prepare a stock solution of NAD+ in the same buffer.
-
Dilute the enzyme stock to a suitable working concentration in Tris-HCl buffer.
-
-
Assay Procedure:
-
The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
In a 1 mL cuvette, combine 50 mM Tris-HCl buffer (pH 8.0), 2 mM NAD+, and varying concentrations of either Boc-L-Ala-OH or this compound (typically ranging from 0.1 to 5 times the expected Km).
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution.
-
Immediately start recording the absorbance at 340 nm for 3-5 minutes, ensuring the initial rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations for both the light and heavy substrates.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each substrate.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The kinetic isotope effect is determined by calculating the ratio of the kcat values (kH/kD) and the kcat/Km values.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental and conceptual framework, the following diagrams are provided.
Caption: Experimental workflow for determining kinetic parameters.
Caption: Proposed enzymatic mechanism and the origin of the KIE.
Conclusion
The study of the kinetic isotope effect using deuterated substrates like this compound offers a profound look into the heart of enzyme-catalyzed reactions. The hypothetical data and protocols presented in this guide demonstrate how a primary KIE can be a strong indicator of the rate-determining step in a reaction mechanism. For researchers in drug discovery and development, this understanding is not merely academic; it provides a rational basis for modifying drug candidates to enhance their metabolic stability, ultimately leading to more effective and safer therapeutics. The principles outlined here serve as a foundational guide for applying KIE studies to a wide range of biological systems.
References
Assessing the Impact of Deuteration on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier isotope, deuterium, is a powerful tool in peptide and protein science. This guide provides an objective comparison of the structural and functional consequences of deuteration, supported by experimental data and detailed methodologies. We explore how this subtle atomic substitution can significantly alter a peptide's properties and how these changes are quantified using modern analytical techniques.
The Ripple Effect of a Neutron: How Deuteration Influences Peptide Characteristics
Deuteration, the substitution of protium (¹H) with deuterium (²H), introduces subtle yet significant changes to the physicochemical properties of a peptide. These modifications stem primarily from the increased mass of deuterium, which leads to a stronger and more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate.[1][2]
The consequences of this seemingly minor change are far-reaching, impacting everything from metabolic stability to aggregation propensity. For drug development professionals, deuteration offers a promising avenue to enhance the pharmacokinetic profiles of peptide-based therapeutics by slowing their metabolism by liver enzymes.[2] However, for researchers synthesizing and analyzing these molecules, it introduces new challenges and considerations. Deuteration can alter the hydrophobicity and intermolecular interactions of a peptide, potentially increasing its tendency to aggregate during solid-phase peptide synthesis (SPPS).[1] Furthermore, the KIE can lead to slower reaction rates during synthesis, necessitating adjustments to protocols to ensure complete reactions.[1]
From a structural standpoint, deuteration is known to often make proteins more compact and stable, an effect attributed to stronger hydrogen bonding in a deuterated environment.[1][3][4] This increased stability is reflected in higher melting temperatures.[3]
Quantifying the Change: A Tabular Comparison of Deuterated vs. Non-Deuterated Peptides
The structural and behavioral shifts induced by deuteration can be quantified using a variety of analytical techniques. The following tables summarize key experimental data comparing deuterated and non-deuterated peptides.
| Parameter | Technique | Observation in Deuterated Peptides | Quantitative Data | Reference(s) |
| Thermal Stability | Thermal Unfolding Assays | Increased melting temperature (Tm) | 2–4 K higher Tm | [3] |
| Chromatographic Behavior | Reversed-Phase Liquid Chromatography (RPLC) | Tend to elute faster | Median retention time shift of 2.0-2.9 s | [5] |
| Electrophoretic Behavior | Capillary Zone Electrophoresis (CZE) | Negligible shift in migration time | Median migration time shift of 0.12-0.18 s | [5] |
| NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) | Upfield shift in spectral resonances | ~0.3–0.5 ppm | [6] |
| Crystallographic Structure | High-Resolution X-ray Crystallography | Very small structural differences | Negligibly small root-mean-squared differences | [7] |
Experimental Protocols for Assessing Deuterated Peptides
Accurate assessment of the impact of deuteration requires robust experimental protocols. Below are methodologies for key analytical techniques.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for probing protein dynamics and solvent accessibility by monitoring the exchange of backbone amide hydrogens with deuterium from a deuterated solvent.[8][9]
Methodology:
-
On-Exchange: Incubate the peptide or protein in a deuterated solvent (e.g., D₂O buffer) for defined time intervals.[10]
-
Quenching: Rapidly lower the pH and temperature to quench the exchange reaction.[10] This is typically done by adding an acidic quench buffer.
-
Proteolysis: Digest the quenched sample with a protease (e.g., pepsin) that is active at low pH and temperature to generate peptide fragments.[8]
-
LC-MS Analysis: Separate the peptide fragments using liquid chromatography and analyze them with a mass spectrometer to measure the mass increase due to deuterium incorporation.[9][10]
-
Data Analysis: Determine the level of deuteration for each peptide fragment by comparing the centroid mass of the isotopic envelope of the deuterated peptide to its non-deuterated counterpart.[8] Software tools are used to manage and analyze the large datasets generated.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural and dynamic information. Deuteration is often employed to simplify complex spectra by "diluting" the abundant ¹H nuclei.[13][14][15]
Methodology:
-
Sample Preparation: Prepare highly purified samples of both the deuterated and non-deuterated peptide. For perdeuterated samples, back-exchange in ¹H₂O solution is necessary to have a bonded ¹H at the amide ¹⁵N sites for detection.[13]
-
Data Acquisition: Acquire a series of NMR experiments, such as proton-driven spin diffusion (PDSD) and mismatched Hartmann-Hahn, on both samples under identical conditions.[13][14]
-
Spectral Comparison: Compare the line-widths, cross-peak intensities, and chemical shifts between the spectra of the deuterated and non-deuterated peptides.[14][15] Perdeuteration can enhance cross-peak intensities in certain experiments and narrow line-widths in the absence of effective ¹H-¹H homonuclear decoupling.[14][15]
X-ray Crystallography
X-ray crystallography is used to determine the three-dimensional structure of molecules at atomic resolution. Comparing the crystal structures of deuterated and non-deuterated peptides can reveal subtle conformational changes.
Methodology:
-
Crystallization: Crystallize both the deuterated and non-deuterated peptides under identical conditions.
-
Data Collection: Collect high-resolution X-ray diffraction data from crystals of both forms.
-
Structure Determination and Refinement: Solve and refine the crystal structures of both the deuterated and non-deuterated peptides.
-
Structural Comparison: Superimpose the two structures and calculate the root-mean-squared differences (RMSD) between corresponding atoms to quantify any structural changes. High-resolution studies have shown that these differences are typically very small.[7][16][17]
Visualizing the Process and Its Effects
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 7. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Rapid Analysis of Protein Structure and Dynamics by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogen-Deuterium Exchange | Mass Spec Studio [msstudio.ca]
- 13. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and X-ray crystallographic analysis of fully deuterated cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-resolution X-ray study of th... preview & related info | Mendeley [mendeley.com]
The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard (IS) is paramount. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards, supported by experimental principles, to inform the selection for liquid chromatography-mass spectrometry (LC-MS/MS) assays.
Internal standards are crucial in LC-MS/MS analysis to correct for variability introduced during sample preparation, injection, and instrument response.[1] An ideal internal standard should closely mimic the chemical and physical properties of the analyte to ensure it is affected similarly by these variables. The two main categories of internal standards used are deuterated internal standards, which are stable isotope-labeled analogs of the analyte, and non-deuterated internal standards, typically structural analogs.[1]
Head-to-Head Performance: A Quantitative Comparison
The primary advantage of deuterated internal standards lies in their near-identical chemical and physical properties to the analyte of interest.[1] This structural similarity allows them to more effectively compensate for matrix effects and variations in extraction recovery, leading to enhanced data quality.[1] Non-deuterated standards, due to differences in their chemical structure, may exhibit different retention times and ionization efficiencies, potentially leading to less accurate and precise results.[1]
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard (Structural Analog) | Rationale |
| Matrix Effect Compensation | Excellent | Variable | Deuterated standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1][2] Structural analogs have different retention times and may be affected differently by the sample matrix.[1] |
| Extraction Recovery | Excellent | Variable | The near-identical physicochemical properties of deuterated standards ensure they behave similarly to the analyte during sample preparation, leading to comparable extraction recoveries.[1] Structural analogs can have significantly different recoveries, introducing potential bias.[1] |
| Accuracy & Precision | High | Moderate to High | By effectively correcting for variability, deuterated standards significantly improve the accuracy and precision of quantitative results.[3] While non-deuterated standards can provide acceptable results, they often require more extensive validation. |
| Chromatographic Co-elution | Nearly Identical | Different | Deuterated standards are designed to have retention times almost identical to the analyte, which is crucial for optimal matrix effect correction.[4] However, a phenomenon known as the "isotope effect" can sometimes cause slight separation, especially with a high degree of deuteration.[1] Non-deuterated standards inherently have different retention times.[1] |
| Cost | Higher | Lower | The synthesis of deuterated compounds is generally more complex and expensive than that of structural analogs.[5] |
| Availability | May require custom synthesis | Generally more readily available | While many common deuterated standards are commercially available, specific or novel compounds may need to be custom synthesized.[6] |
Experimental Protocols: The Foundation of Reliable Data
The successful implementation of either type of internal standard relies on a robust and well-documented experimental protocol. Below is a generalized workflow for a typical bioanalytical LC-MS/MS assay using an internal standard.
Experimental Workflow: Quantitative Analysis using an Internal Standard
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Detailed Methodologies:
A study comparing deuterated and non-deuterated internal standards for the analysis of pesticides in various cannabis matrices demonstrated the significant impact of the internal standard choice on accuracy.[7]
-
Sample Preparation: 0.5 g of each matrix (cannabis oil, gummy bear, flower, topical cream) was spiked with a known concentration of the pesticide standard mix and the internal standard solution (containing 24 deuterated analogs). 10.0 mL of 9:1 methanol:water with 0.1% glacial acetic acid was added, and the samples were agitated and centrifuged. The supernatant was then analyzed.[7]
-
LC-MS/MS Analysis: A Shimadzu Nexera series UHPLC system coupled to an 8060 triple quadrupole mass spectrometer was used. A 16-minute analysis time allowed for the simultaneous analysis of 59 pesticides, 5 mycotoxins, and 24 deuterated internal standards.[7]
-
Data Analysis: Calibration curves were generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The use of deuterated internal standards resulted in accuracy percentages falling within 25% and RSD values under 20%, whereas analysis without internal standards showed accuracy differences of over 60% and RSD values exceeding 50%.[7]
The Principle of Isotopic Dilution Mass Spectrometry (IDMS)
Deuterated internal standards are the cornerstone of Isotopic Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high accuracy and precision.[8] IDMS involves adding a known amount of an isotopically labeled standard (the "spike") to a sample.[9] The mass spectrometer can differentiate between the analyte and the isotopically labeled standard due to their mass difference. By measuring the ratio of the natural analyte to the labeled standard, the original concentration of the analyte can be accurately determined, as this ratio is theoretically independent of sample loss during preparation and injection.[10]
Caption: The principle of Isotopic Dilution Mass Spectrometry (IDMS).
Potential Pitfalls of Deuterated Internal Standards
While deuterated internal standards are generally superior, they are not without potential challenges:
-
Isotopic Effect on Chromatography: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[1][11] This can be more pronounced with a higher degree of deuteration.[11] If the analyte and internal standard do not co-elute perfectly, they may experience different matrix effects, compromising the accuracy of the correction.[1]
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are located on heteroatoms (e.g., -OH, -NH).[5][6] This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of quantification. Careful selection of the labeling position is crucial to avoid this issue.[6]
-
Interference from Natural Isotopes: The analyte itself has a natural isotopic distribution. In some cases, the signal from the naturally occurring isotopes of the analyte can interfere with the signal of the deuterated internal standard, a phenomenon known as "cross-talk".[12] This can lead to non-linear calibration curves and biased results.[12]
Conclusion: An Informed Decision for Superior Data
The experimental evidence and theoretical principles overwhelmingly support the use of deuterated internal standards for achieving the highest quality data in quantitative LC-MS/MS analysis.[1] Their ability to accurately correct for matrix effects and procedural variability is unmatched by non-deuterated structural analogs.[1][2]
While the initial cost of deuterated standards may be higher, this investment is often offset by reduced method development time, fewer failed analytical runs, and greater confidence in the final data.[2] However, careful consideration of potential issues such as chromatographic isotope effects and deuterium exchange is essential during method development and validation. When a deuterated analog is not available, a non-deuterated internal standard can be a viable alternative, but its use necessitates more rigorous validation to ensure it adequately tracks the analyte's behavior.[1] Ultimately, the choice of internal standard should be driven by the specific requirements of the assay and the desired level of data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
- 10. youtube.com [youtube.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Boc-L-Ala-OH-d4 in Research
Boc-L-Ala-OH-d4 is a deuterated, N-terminally protected form of the amino acid L-alanine. This stable isotope-labeled compound serves as a high-fidelity tool for researchers in drug development and metabolic studies, primarily utilized as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis. Its chemical structure, incorporating four deuterium atoms, renders it chemically identical to its non-labeled counterpart but distinguishable by mass, a critical feature for sensitive and accurate biochemical analysis.[1][2]
This guide provides a comparative overview of this compound against its non-labeled and other isotopically labeled alternatives, supported by experimental data and detailed protocols for its application.
Comparison of Isotopically Labeled Alanine Standards
The choice of an internal standard is critical for the accuracy and robustness of quantitative bioanalytical methods. Stable isotope-labeled (SIL) standards are considered the gold standard.[3][4] The key distinction between deuterium-labeled standards like this compound and heavier isotopes like Carbon-13 lies in the "isotope effect." While ¹³C-labeled standards are often considered superior due to their near-perfect co-elution with the analyte, deuterated standards are frequently used due to their cost-effectiveness and wider availability.[5][6][7]
Table 1: Comparison of Analytical Properties of L-Alanine and its Isotopically Labeled Analogues
| Property | Boc-L-Ala-OH (Analyte) | This compound (Deuterated IS) | Boc-L-Ala-OH-¹³C₃ (¹³C-labeled IS) |
| Molecular Weight | 189.21 g/mol | ~193.23 g/mol | ~192.23 g/mol |
| Mass Shift vs. Analyte | N/A | +4 Da | +3 Da |
| Chromatographic Elution | N/A | May elute slightly earlier than the analyte.[3][7][8] | Co-elutes perfectly with the analyte.[5][7] |
| Isotopic Stability | N/A | High, but a theoretical risk of H/D back-exchange exists if labels are in labile positions.[7][8] | Very high; no risk of isotope exchange.[6] |
| Matrix Effect Compensation | N/A | Good to excellent, but potential for incomplete compensation if retention time shifts.[7][8] | Superior; experiences identical ion suppression/enhancement as the analyte.[7] |
| Relative Cost | Low | Moderate | High[5][6] |
| Primary Advantage | The biological target of measurement. | Cost-effective and readily available SIL standard.[6] | Considered the "gold standard" for accuracy in isotope dilution mass spectrometry.[7] |
Application in Metabolic Flux Analysis
Stable isotope tracers are indispensable for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic pathways.[9] Alanine is a key node in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid synthesis.[1] However, the choice of isotopic tracer can significantly impact the interpretation of experimental results.
A study on human subjects using continuous infusions of different alanine tracers found that the measured rates of alanine flux were highly dependent on the specific isotope and its position. This highlights the importance of careful tracer selection when studying different facets of alanine metabolism.[10]
Table 2: Whole-Body Alanine Flux in Humans as Measured by Different Isotopic Tracers
| Isotopic Tracer Used | Mean Alanine Flux (μmol·kg⁻¹·h⁻¹) | Standard Error (SE) |
| [3,3,3-²H₃]alanine | 474 | 41 |
| [3-¹³C]alanine | 317 | 22 |
| [1-¹³C]alanine | 297 | 12 |
| [¹⁵N]alanine | 226 | 7 |
| (Data sourced from a study in healthy male subjects in a postabsorptive state)[10] |
The results demonstrate that different parts of the alanine molecule are metabolized at different rates, with the deuterated methyl group tracer ([3,3,3-²H₃]alanine) showing the highest turnover rate.[10]
Experimental Protocols and Workflows
Representative Protocol: Quantification of L-Alanine in Human Plasma
This protocol describes a typical workflow for using this compound as an internal standard for the quantification of L-alanine in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Boc-L-Ala-OH (Analyte standard)
-
This compound (Internal Standard, IS)
-
Human Plasma (e.g., K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein Precipitation Agent (e.g., ACN with 1% FA)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately dissolve Boc-L-Ala-OH and this compound in ACN.
-
Working Standard Solutions: Serially dilute the analyte stock solution with ACN/Water (50/50, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with ACN.
3. Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma (or calibration standard/QC sample), add 200 µL of the IS working solution in ACN. The high volume of ACN acts as the protein precipitation agent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 50 mm x 2.1 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions (Example):
-
Boc-L-Ala-OH: Q1: 190.1 -> Q3: 134.1 (Loss of isobutylene)
-
This compound: Q1: 194.1 -> Q3: 138.1 (Loss of isobutylene)
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the prepared standards using a weighted (1/x²) linear regression.
-
Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows and Pathways
Caption: Workflow for quantitative bioanalysis using this compound as an internal standard.
Caption: Principle of Stable Isotope Dilution Assay (SIDA) for absolute quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alanine kinetics in humans: influence of different isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Advantages of Boc-L-Ala-OH-d4 in Research and Development
For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules is paramount. In fields ranging from proteomics to pharmaceutical development, stable isotope-labeled compounds are indispensable tools. This guide provides a comprehensive comparison of Boc-L-Ala-OH-d4 against other labeled alanines, highlighting its unique advantages with supporting data and experimental protocols.
Core Advantages of this compound
This compound is a deuterated and N-terminally protected form of the amino acid L-alanine. The "d4" designation indicates that four hydrogen atoms on the alanine molecule have been replaced by deuterium atoms. This isotopic labeling, combined with the tert-butoxycarbonyl (Boc) protecting group, offers several distinct advantages in experimental workflows.
One of the primary applications of this compound is as an internal standard in quantitative mass spectrometry (MS) analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] In these applications, a known quantity of the labeled standard is added to a sample at an early stage of preparation. Because the deuterated standard is chemically almost identical to the unlabeled analyte, it experiences similar losses during sample processing and variations in instrument response.[1] The mass spectrometer can distinguish between the analyte and the internal standard due to the mass difference, allowing for accurate quantification of the analyte.[1]
Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to greater metabolic and photochemical stability.[2] This increased stability can be advantageous in pharmacokinetic studies, potentially improving the performance of drugs by slowing their degradation in the body.[2][3] The Boc protecting group is a standard feature in peptide synthesis, making this compound readily incorporable into solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS) workflows.[4][5][]
Comparative Analysis: this compound vs. Other Labeled Alanines
The choice of a labeled alanine depends on the specific experimental goal. While this compound excels as an internal standard, other labeled alanines, such as those containing carbon-13 (¹³C) or nitrogen-15 (¹⁵N), are better suited for metabolic tracing studies.[7][8]
| Feature | This compound | ¹³C-Labeled L-Alanine | ¹⁵N-Labeled L-Alanine |
| Primary Application | Internal Standard for Quantitative MS | Metabolic Tracer (Carbon Flux)[7] | Metabolic Tracer (Nitrogen Flux)[8] |
| Isotopic Label | Deuterium (d4) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Mass Shift (vs. Unlabeled) | +4 Da[1] | Variable (e.g., +1, +2, +3 Da) | +1 Da |
| Chemical Protection | Boc-protected N-terminus | Typically unprotected | Typically unprotected |
| Key Advantage | Co-elution with analyte, correction for sample loss and matrix effects in MS.[1] | Tracing carbon backbone through metabolic pathways.[7] | Tracing nitrogen atom through metabolic pathways.[8] |
| Potential Drawback | Potential for slight chromatographic separation from the analyte ("isotopic effect"). | Higher cost compared to some deuterated standards.[9] | Limited to tracking nitrogen metabolism. |
| Common Analytical Technique | LC-MS/MS | Mass Spectrometry, NMR Spectroscopy[7] | Mass Spectrometry |
While deuterated standards are widely used, ¹³C-labeled internal standards are sometimes considered superior as they tend to have the same retention time and response factors as the native analyte and are not prone to isotopic scrambling.[9] However, ¹³C-labeled compounds are often more expensive and less readily available.[9]
Experimental Protocols
This protocol outlines the use of a synthetic peptide containing a deuterated alanine residue (derived from this compound) as an internal standard for the quantification of its unlabeled analogue in a biological matrix.
1. Materials:
-
Analyte peptide
-
Internal standard peptide (containing d4-Alanine)
-
Biological matrix (e.g., plasma, cell lysate)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
2. Sample Preparation:
-
Spiking the Internal Standard: Add a known concentration of the d4-Alanine labeled peptide internal standard to the biological matrix samples.
-
Protein Precipitation: Add three volumes of cold acetonitrile to the samples to precipitate proteins. Vortex and centrifuge at high speed.
-
Supernatant Collection: Collect the supernatant containing the peptides.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant, wash the cartridge to remove interfering substances, and elute the peptides with an appropriate solvent (e.g., ACN with 0.1% FA).
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptide of interest (e.g., 5-40% B over 30 minutes).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with data-dependent acquisition (DDA) or parallel reaction monitoring (PRM).
-
Precursor Ions: Select the m/z of the unlabeled analyte peptide and the d4-labeled internal standard peptide.
-
Fragmentation: Fragment the precursor ions and monitor specific product ions for quantification.
-
4. Data Analysis:
-
Integrate the peak areas for the selected product ions of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow Visualization
The following diagram illustrates a typical workflow for a quantitative proteomics experiment utilizing a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Boc-L-Ala-OH-d4
In the landscape of modern bioanalysis, particularly in drug discovery and pharmacokinetic studies, the precise and accurate quantification of analytes is paramount. The use of internal standards is a fundamental practice to ensure the reliability of quantitative data, especially when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of the deuterated internal standard, Boc-L-Ala-OH-d4, with its non-deuterated counterpart, Boc-L-Ala-OH, highlighting the significant advantages conferred by stable isotope labeling.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, experiencing identical effects during extraction, chromatography, and ionization.[2] While structurally similar molecules have been used, stable isotope-labeled standards, such as deuterated compounds, are now widely recognized as the gold standard.[1][3]
This compound is a deuterated form of N-tert-butoxycarbonyl-L-alanine, where four hydrogen atoms have been replaced by deuterium.[4] This seemingly subtle modification results in a mass shift that allows it to be distinguished from the endogenous, non-labeled analyte by a mass spectrometer, without significantly altering its chemical behavior.[2][4]
Performance Comparison: this compound vs. Boc-L-Ala-OH as Internal Standards
The superiority of a deuterated internal standard like this compound over its non-deuterated analog or a different structural analog is evident when examining key analytical performance parameters. The following table summarizes the expected outcomes of a comparative study.
| Parameter | This compound (Internal Standard) | Boc-L-Ala-OH (as Analyte) with a Structural Analog IS | Rationale for Improved Performance with this compound |
| Precision (%RSD) | < 5% | 5-15% | Co-elution and identical ionization behavior minimize variability.[5] |
| Accuracy (%Bias) | ± 5% | ± 15% | Effectively corrects for matrix effects and recovery losses.[5] |
| Matrix Effect | Minimal | Significant | Analyte and standard are affected identically by ion suppression/enhancement.[2] |
| Recovery | Consistent Correction | Variable | Differences in physicochemical properties can lead to differential recovery.[5] |
| Chromatographic Retention Time | Near-identical to analyte | May differ significantly | Deuterium substitution has a minimal effect on retention time.[2] |
Table 1: Expected Performance Comparison of Internal Standards
Experimental Protocols
To achieve the results outlined above, a robust and validated bioanalytical method is crucial. The following is a detailed protocol for the quantitative analysis of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Analyte Reference Standard (e.g., a drug candidate containing an alanine moiety)
-
This compound (Internal Standard)
-
Boc-L-Ala-OH (for comparison, if needed)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Blank biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with the analyte stock solution to achieve a range of concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the internal standard spiking solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and this compound.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Principle of isotopic dilution using a deuterated internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard offers significant advantages in quantitative bioanalysis over its non-deuterated counterpart or other structural analogs. Its chemical identity with the analyte ensures that it accurately reflects and corrects for variations in sample preparation and instrument response, leading to superior precision and accuracy.[1][2] For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards generating high-quality, reliable, and reproducible quantitative data, which is essential for informed decision-making in the development of new therapeutics.
References
Evaluating the Cost-Benefit of Boc-L-Ala-OH-d4 in Research: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the selection of appropriate building blocks is a critical decision that impacts experimental outcomes, timelines, and budgets. This guide provides a comprehensive cost-benefit analysis of Boc-L-Ala-OH-d4, comparing its performance and applications with its non-deuterated counterpart, Boc-L-Ala-OH, and the widely used alternative, Fmoc-L-Ala-OH.
Executive Summary
The primary application of This compound is as an internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its key benefit lies in its ability to mimic the behavior of the non-deuterated analyte during sample preparation and analysis, allowing for precise quantification. However, its use as a direct building block in peptide synthesis may be limited by its higher cost and the potential for the kinetic isotope effect to influence reaction rates.
Boc-L-Ala-OH is a standard, cost-effective building block for solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. This method is particularly advantageous for the synthesis of long or hydrophobic peptides that may be prone to aggregation.
Fmoc-L-Ala-OH represents the most common alternative, employed in the milder and more orthogonal Fmoc/tBu SPPS strategy. This approach is often preferred for its compatibility with a wider range of sensitive amino acids and its ease of automation.
This guide will delve into a detailed comparison of these three compounds, presenting quantitative data, experimental protocols, and visual aids to inform your selection process.
Cost-Benefit Analysis
The decision to use this compound should be weighed carefully against its cost and the specific requirements of the research.
| Feature | This compound | Boc-L-Ala-OH | Fmoc-L-Ala-OH |
| Primary Application | Internal standard for quantitative analysis (MS, NMR) | Building block for Boc-SPPS | Building block for Fmoc-SPPS |
| Key Advantage | High accuracy in quantification | Cost-effective for routine synthesis, good for aggregating sequences | Milder deprotection, high purity, good for sensitive sequences, automation friendly |
| Key Disadvantage | High cost, potential kinetic isotope effect in synthesis | Harsh cleavage conditions (HF), less orthogonal | Higher cost than Boc-L-Ala-OH, potential for piperidine side reactions |
| Relative Cost | Very High (Price on request) | Low | Medium |
Performance Comparison
The performance of each compound is largely dictated by the chosen peptide synthesis strategy.
| Performance Metric | Boc-L-Ala-OH | Fmoc-L-Ala-OH | This compound (in synthesis) |
| Typical Crude Purity | Good to High | High to Very High | Potentially lower due to kinetic isotope effect |
| Overall Yield | Good, can be advantageous for aggregating sequences | Generally high and reproducible[1] | May be lower due to slower reaction kinetics[2] |
| Racemization Risk | Low for Alanine | Generally low for Alanine, but can be influenced by coupling reagents[3] | Expected to be similar to Boc-L-Ala-OH |
| Compatibility | Good for hydrophobic sequences | Excellent for modified and sensitive peptides[1] | Dependent on synthesis conditions; may require longer reaction times[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the incorporation of these amino acids in solid-phase peptide synthesis.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Manual)
This protocol is suitable for both Boc-L-Ala-OH and this compound. Note that for the deuterated version, extended coupling and deprotection times may be necessary to mitigate the kinetic isotope effect.[2]
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM solvent mixture for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling of Subsequent Amino Acid: Dissolve Boc-L-Ala-OH (or its deuterated counterpart) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIEA and then add the mixture to the resin. Agitate for 1-2 hours. Monitor completion with a ninhydrin test.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Cleavage: After synthesis is complete, cleave the peptide from the resin using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole).
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (Automated/Manual)
This protocol is for the incorporation of Fmoc-L-Ala-OH.
-
Resin Swelling: Swell Rink Amide or Wang resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-L-Ala-OH and a coupling agent (e.g., HCTU) in DMF. Add a base (e.g., DIEA or collidine) and add the mixture to the resin. Agitate for 30-60 minutes.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
Visualizing the Workflow and Applications
Diagrams can help clarify complex processes and relationships.
Conclusion and Recommendations
The choice between this compound, Boc-L-Ala-OH, and Fmoc-L-Ala-OH is highly dependent on the specific research goals and budget.
-
For quantitative proteomics or metabolomics studies requiring high accuracy, the use of a peptide standard synthesized with this compound is strongly recommended. The higher initial cost is justified by the precision it affords in quantification.
-
For routine peptide synthesis, especially of long or hydrophobic sequences where aggregation is a concern, Boc-L-Ala-OH offers a cost-effective and robust solution. Researchers must be equipped to handle the hazardous cleavage conditions associated with the Boc strategy.
-
For the synthesis of a wide variety of peptides, including those with sensitive modifications, and for automated synthesis, Fmoc-L-Ala-OH is generally the preferred choice. Its milder deprotection conditions and the orthogonality of the protection scheme provide greater flexibility and often lead to higher purity of the crude product.
Ultimately, a thorough evaluation of the experimental needs, available equipment, and budget will guide the most appropriate selection of these essential research materials.
References
Safety Operating Guide
Proper Disposal of Boc-L-Ala-OH-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Boc-L-Ala-OH-d4, a deuterated amino acid derivative.
While Boc-L-Ala-OH and its deuterated forms are generally not classified as hazardous substances under OSHA's Hazard Communication Standard (29 CFR 1910.1200), all chemical waste must be managed in accordance with local, state, and federal regulations.[1][2][3] Adherence to these guidelines minimizes risks and promotes a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, impervious gloves, and a lab coat.[1][4] All handling of this compound should be conducted in a well-ventilated area to avoid inhalation of any dust particles.[1][4]
Key Safety Data:
| Hazard Category | Rating | Notes |
| Toxicity | 0 (Minimal) | Not considered a hazardous substance.[1] |
| Flammability | 1 (Slight) | Combustible solid that burns with difficulty.[1] |
| Reactivity | 1 (Slight) | Stable under normal conditions.[3] |
| Body Contact | 0 (Minimal) | Avoid direct contact with skin and eyes.[1][4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste.
-
Waste Collection:
-
Solvent-Based Disposal:
-
Contaminated Materials:
-
Any contaminated packaging, gloves, or other materials should be treated as unused product and disposed of accordingly.[4]
-
-
Prohibited Disposal Methods:
The logical workflow for the disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Operational Guide for Handling Boc-L-Ala-OH-d4
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Boc-L-Ala-OH-d4. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. While Boc-L-Ala-OH is not classified as a hazardous substance by all suppliers, it is prudent to handle it with care, as some sources indicate it may cause skin, eye, and respiratory irritation.[1][2][3] The following procedures are based on standard laboratory practices for similar chemical compounds.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact.[4][5] For prolonged handling, consult the manufacturer's glove compatibility chart. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is mandatory.[4][6] For tasks with a higher risk of generating dust or splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound in powdered form or when preparing solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][7] |
Chemical and Physical Properties
This table summarizes key properties for the non-deuterated analog, Boc-L-Ala-OH. These values are expected to be very similar for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₄[8] |
| Molecular Weight | 189.21 g/mol [8] |
| Appearance | White to off-white crystalline powder[8] |
| Melting Point | 78 - 85 °C[8] |
| Storage Temperature | 0 - 8 °C is recommended for storage.[8] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is essential for both safety and maintaining the integrity of the compound.
-
Receiving and Storage :
-
Preparation and Weighing :
-
All weighing and preparation of solutions from the powdered compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[4][7]
-
Use appropriate tools (e.g., spatulas) for handling the powder. Avoid generating dust.[7]
-
Ensure all necessary PPE is worn before handling the material.
-
-
Experimental Use :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[4][7]
-
Eye Contact : In case of contact, flush the eyes with copious amounts of water for at least 15 minutes as a precaution and consult a physician.[7]
-
Inhalation : If the powder is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[4][7]
-
Spill : In the event of a small spill, use dry clean-up procedures.[1] Carefully sweep up the material to avoid generating dust and place it in a sealed, suitable container for hazardous waste disposal.[7]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and to comply with all relevant regulations.
-
Unused Compound : Dispose of the unused chemical as hazardous waste. It should be placed in a properly labeled and sealed container.[4]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered hazardous waste and disposed of in a designated, sealed container.[4]
-
Solutions : Both aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour solutions down the drain.[1][4]
-
Regulatory Compliance : All waste disposal must be handled in accordance with local, state, and federal regulations.[1]
Visual Workflows
The following diagrams illustrate the key operational and disposal workflows for handling this compound.
Caption: Operational workflow for handling this compound.
Caption: Disposal plan for this compound waste streams.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemimpex.com [chemimpex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
